2,6-difluoro-N-methylaniline hydrochloride
Description
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Properties
IUPAC Name |
2,6-difluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFOBJPJVHXBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-17-8 | |
| Record name | 2,6-difluoro-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Difluoro-N-methylaniline Hydrochloride
CAS Number: 1193390-17-8
Introduction
2,6-Difluoro-N-methylaniline hydrochloride is a specialized chemical intermediate of significant interest to researchers and professionals in the fields of drug discovery and agrochemical development.[1][2] Its unique structural features, namely the presence of two fluorine atoms ortho to the amino group and a methyl substituent on the nitrogen, impart distinct electronic and steric properties that make it a valuable building block in the synthesis of complex target molecules.[1][2] This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of 2,6-difluoro-N-methylaniline hydrochloride, designed to equip scientists with the foundational knowledge required for its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. While detailed experimental data for 2,6-difluoro-N-methylaniline hydrochloride is not extensively published, we can infer key characteristics from its constituent parts and related analogs.
| Property | Value | Source/Rationale |
| CAS Number | 1193390-17-8 | [1] |
| Molecular Formula | C₇H₈ClF₂N | [1] |
| Molecular Weight | 179.59 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from typical hydrochloride salts of anilines. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Storage | Store at room temperature under an inert atmosphere. | [1] Recommended to protect from moisture and light to prevent degradation. |
Synthesis and Manufacturing
The synthesis of 2,6-difluoro-N-methylaniline hydrochloride is a multi-step process that begins with the commercially available 2,6-difluoroaniline. The key transformation is the selective N-methylation of the primary aniline, followed by conversion to its hydrochloride salt.
DOT Script of the Synthesis Workflow
Sources
A Whitepaper on the Physicochemical Characterization of 2,6-difluoro-N-methylaniline Hydrochloride for Pharmaceutical and Agrochemical Development
Introduction & Strategic Importance
In the landscape of modern synthetic chemistry, the selection of starting materials is a critical determinant of downstream success, influencing reaction efficiency, scalability, and the ultimate biological efficacy of the target molecule. 2,6-difluoro-N-methylaniline hydrochloride stands out as a pivotal building block, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic importance stems from the unique combination of a nucleophilic secondary amine, activated by N-methylation, and an aromatic ring electronically modified by two ortho-fluorine substituents.
The fluorine atoms are not mere placeholders; they are potent modulators of a molecule's physicochemical and metabolic properties. They can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and alter acidity (pKa), all of which are crucial for designing effective active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[2] Consequently, a thorough and rigorous understanding of the physicochemical properties of the hydrochloride salt—the common commercial and handling form of this amine—is not an academic exercise, but a fundamental prerequisite for efficient process development, formulation, and successful regulatory submission.
This guide provides an in-depth technical overview of the core physicochemical properties of 2,6-difluoro-N-methylaniline hydrochloride, outlines robust experimental protocols for their determination, and discusses the practical implications of these parameters for researchers, process chemists, and formulation scientists.
Core Physicochemical Identity
The foundational data for any chemical entity provides the basis for all subsequent experimental and theoretical work. The properties of 2,6-difluoro-N-methylaniline hydrochloride are summarized below.
| Parameter | Value | Source |
| Chemical Name | 2,6-difluoro-N-methylaniline hydrochloride | - |
| CAS Number | 1193390-17-8 | [1] |
| Molecular Formula | C₇H₈ClF₂N | [1][3] |
| Molecular Weight | 179.59 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid (Predicted) | |
| Storage | Room temperature, under inert atmosphere, desiccated | [1][3] |
Note: The hydrochloride salt form is typically a solid, often crystalline, and can be hygroscopic, necessitating storage in a dry, inert environment to ensure long-term stability and prevent clumping.
Critical Parameters for Development & Formulation
The following properties are paramount as they directly influence the compound's behavior in both chemical reactions and biological systems.
Melting Point Analysis: A Sentinel for Purity
The melting point of a crystalline solid is a robust and sensitive indicator of purity. For a hydrochloride salt like this, a sharp melting range (typically < 2 °C) is indicative of high crystalline purity and the absence of significant impurities or residual solvents. From a process chemistry perspective, a consistent melting point across batches is a critical quality control (QC) metric that signals reproducible synthesis and purification.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated melting point apparatus.
-
Heating: Use a rapid heating ramp (10-15 °C/min) to approximate the melting point, then repeat with a fresh sample using a slow ramp (1-2 °C/min) starting from ~10 °C below the approximate point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Solubility Profile: The Gateway to Application
Aqueous and organic solubility are non-negotiable parameters. For drug development, aqueous solubility at physiological pH directly impacts bioavailability. For synthetic chemists, solubility in reaction solvents dictates reaction concentration, kinetics, and purification strategy. As a hydrochloride salt, the compound is expected to have appreciable solubility in polar protic solvents (e.g., water, methanol) and limited solubility in nonpolar aprotic solvents (e.g., hexanes, toluene).
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method This method remains the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation: Add an excess amount of 2,6-difluoro-N-methylaniline hydrochloride to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A self-validating system would involve sampling at both 24 and 48 hours; concordant results confirm equilibrium.
-
Sampling & Filtration: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered sample into a suitable mobile phase and quantify the concentration using a validated analytical method, typically HPLC-UV with a standard calibration curve.
-
Calculation: The determined concentration represents the thermodynamic solubility in the chosen solvent at that temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa): Predicting In Vivo Behavior
The pKa is the pH at which the compound exists as 50% ionized (the protonated secondary ammonium) and 50% non-ionized (the free amine). This value is critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The two electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen atom, resulting in a pKa value for the conjugate acid that is lower than that of typical alkyl anilines. This parameter dictates which form of the molecule will predominate in different physiological compartments (e.g., stomach vs. intestine).
Experimental Protocol: pKa Determination via Potentiometric Titration
-
Preparation: Accurately weigh and dissolve a sample of 2,6-difluoro-N-methylaniline hydrochloride in deionized water or a water/co-solvent mixture if solubility is limited.
-
Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration: While stirring, slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative plot (locating the equivalence point) and corresponds to the pH at the half-equivalence point.
Caption: Workflow for Potentiometric pKa Determination.
Structural Elucidation & Spectroscopic Fingerprinting
Spectroscopic analysis provides an unambiguous structural "fingerprint," essential for identity confirmation and QC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
| Predicted ¹H NMR Signals (in D₂O) | |
| Chemical Shift (ppm) | Multiplicity |
| ~7.2 - 7.5 | Triplet |
| ~6.9 - 7.1 | Doublet of Doublets |
| ~2.8 - 3.0 | Singlet |
| Note: The acidic N-H proton will exchange with D₂O and may not be visible. |
| Predicted ¹³C NMR Signals | |
| ~155-160 (d, J≈240 Hz) | C-F |
| ~130-135 (t) | C-N |
| ~128-132 (t) | Ar-CH (para) |
| ~112-116 (d) | Ar-CH (meta) |
| ~30-35 | N-CH₃ |
| Predicted ¹⁹F NMR Signals |
| A single resonance is expected due to the chemical equivalence of the two fluorine atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. As a secondary ammonium salt, a very broad and strong absorption is expected for the N⁺-H stretch.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibration |
| 2400 - 3000 (very broad) | N⁺-H stretch |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch |
| 1580 - 1620 | Aromatic C=C stretch |
| 1200 - 1350 | C-F stretch (strong) |
Mass Spectrometry (MS)
In typical MS analysis (e.g., ESI+), the compound will be detected as the free base after in-source loss of HCl. The analysis will therefore target the molecular ion of 2,6-difluoro-N-methylaniline.
-
Expected Exact Mass (Free Base, C₇H₇F₂N): 143.0546
-
Expected [M+H]⁺: 144.0624
-
Key Fragmentation: Loss of a methyl radical (•CH₃) to give a fragment at m/z ~128 is a likely fragmentation pathway.
Synthetic Utility & Application
The primary utility of 2,6-difluoro-N-methylaniline hydrochloride is as a precursor to the free amine, which is a potent nucleophile in various organic reactions. The hydrochloride salt provides a stable, solid, and easily handleable form. Before use in a reaction, it is typically deprotonated in situ or via a separate workup step with a base (e.g., NaHCO₃, Et₃N).
Caption: General reaction pathway illustrating the compound's use.
Conclusion
2,6-difluoro-N-methylaniline hydrochloride is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and agrochemical design. Its value is unlocked through a comprehensive understanding of its physicochemical properties—from its melting point and solubility, which guide process chemistry and formulation, to its pKa and spectroscopic signature, which predict its biological behavior and confirm its identity. The experimental protocols and predictive data outlined in this guide serve as a robust framework for scientists to harness the full potential of this versatile building block, ensuring a more rational, efficient, and successful development pipeline.
References
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Xu, L., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Generic Chemical Supplier. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved January 24, 2026, from [Link]
-
Lead Sciences. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]
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A Comprehensive Technical Guide to 2,6-difluoro-N-methylaniline Hydrochloride: A Key Intermediate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of fluorinated building blocks has become a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. Among the vast array of fluorinated intermediates, 2,6-difluoro-N-methylaniline hydrochloride stands out as a compound of significant interest. Its structural motifs—a difluorinated aromatic ring and an N-methylated amino group—offer a versatile scaffold for the synthesis of complex and high-value target molecules.
This technical guide provides an in-depth exploration of 2,6-difluoro-N-methylaniline hydrochloride, from its fundamental physicochemical properties to its synthesis, analytical characterization, and applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Physicochemical Properties and Molecular Characteristics
2,6-difluoro-N-methylaniline hydrochloride is the hydrochloride salt of 2,6-difluoro-N-methylaniline. The incorporation of two fluorine atoms ortho to the amino group significantly impacts the electron density of the aromatic ring and the basicity of the nitrogen atom. The N-methylation further modifies its steric and electronic properties.
Table 1: Physicochemical Properties of 2,6-difluoro-N-methylaniline Hydrochloride and Related Compounds
| Property | 2,6-difluoro-N-methylaniline hydrochloride | 2,6-difluoroaniline (Free Base) | N-methylaniline (Free Base) |
| Molecular Formula | C₇H₈ClF₂N[1] | C₆H₅F₂N[2] | C₇H₉N |
| Molecular Weight | 179.59 g/mol [1] | 129.11 g/mol [2] | 107.15 g/mol |
| CAS Number | 1193390-17-8 | 5509-65-9[2] | 100-61-8 |
| Appearance | Typically a solid | Liquid | Colorless to slightly yellow liquid |
| Storage | Room temperature, under inert gas[1] | - | - |
The molecular weight of 2,6-difluoro-N-methylaniline hydrochloride is 179.59 g/mol , and its chemical formula is C₇H₈ClF₂N.[1]
Strategic Importance in Synthesis
The 2,6-difluoroaniline scaffold is a valuable building block in medicinal chemistry and agrochemical synthesis. The ortho-difluoro substitution pattern is known to impart several desirable properties to bioactive molecules:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the basicity of the aniline nitrogen, which can influence a molecule's solubility, membrane permeability, and binding interactions.
-
Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the N-aryl bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.
The addition of the N-methyl group provides another point of diversification and can further enhance pharmacokinetic properties by increasing lipophilicity and potentially improving oral absorption.
Synthesis and Manufacturing
The synthesis of 2,6-difluoro-N-methylaniline hydrochloride is a multi-step process that typically begins with the synthesis of the precursor, 2,6-difluoroaniline.
Part 1: Synthesis of 2,6-difluoroaniline
One established route to 2,6-difluoroaniline involves the chlorination, nitration, and subsequent reduction of a substituted benzene derivative.[3]
Caption: Synthetic pathway to 2,6-difluoroaniline.
Experimental Protocol (Generalized):
-
Chlorination: 1-Chloro-3,5-difluorobenzene is chlorinated using a suitable chlorinating agent in the presence of a Lewis acid catalyst to yield 4,6-difluoro-1,2,3-trichlorobenzene.[3]
-
Nitration: The resulting trichlorobenzene derivative is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group, forming 2,6-difluoro-3,4,5-trichloronitrobenzene.[3]
-
Reduction: The nitro group of 2,6-difluoro-3,4,5-trichloronitrobenzene is then reduced to an amino group to afford 2,6-difluoroaniline. This reduction can be achieved through various methods, such as catalytic hydrogenation.[3]
Part 2: N-Methylation of 2,6-difluoroaniline
The N-methylation of anilines is a common transformation in organic synthesis. A general approach involves the reaction of the aniline with a methylating agent.
Caption: N-methylation and hydrochloride salt formation.
Experimental Protocol (Generalized):
-
N-Methylation: 2,6-difluoroaniline is dissolved in a suitable solvent, and a methylating agent, such as dimethyl sulfate or a methyl halide, is added in the presence of a base to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2,6-difluoro-N-methylaniline is then purified, often by column chromatography.
-
Hydrochloride Salt Formation: The purified 2,6-difluoro-N-methylaniline is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added. The resulting hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
The structural confirmation and purity assessment of 2,6-difluoro-N-methylaniline hydrochloride and its precursors are crucial for their use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Analyte | Expected Key Features |
| ¹H NMR | 2,6-difluoroaniline | Aromatic protons will show complex splitting patterns due to coupling with adjacent protons and fluorine atoms. The NH₂ protons will appear as a broad singlet.[4] |
| ¹³C NMR | 2,6-difluoroaniline | Carbon signals will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). |
| Mass Spectrometry (MS) | 2,6-difluoroaniline | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 129.[4] |
| Infrared (IR) Spectroscopy | 2,6-difluoroaniline | Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-F stretching vibrations, and aromatic C-H and C=C stretching bands. |
| High-Performance Liquid Chromatography (HPLC) | All | A primary method for assessing purity and quantifying the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) is typically used. |
Applications in Drug Discovery and Agrochemicals
2,6-difluoro-N-methylaniline hydrochloride is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The parent compound, 2,6-difluoroaniline, has been utilized in the synthesis of:
-
Herbicidal Compounds: For example, it is a precursor for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which acts as an acetohydroxyacid synthase inhibitor.
-
Kinase Inhibitors: It has been used in the development of 2,6,9-trisubstituted purine inhibitors of p38α kinase, a target for inflammatory diseases.
The N-methylated derivative is expected to be used in similar applications where fine-tuning of the molecule's properties is required.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2,6-difluoro-N-methylaniline hydrochloride and its precursors. The safety data for the parent compound, 2,6-difluoroaniline, indicates that it is a flammable liquid and can be harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[2] It is also suspected of causing cancer.[2]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 2,6-difluoro-N-methylaniline hydrochloride before use.
Conclusion
2,6-difluoro-N-methylaniline hydrochloride is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a difluorinated aromatic ring and an N-methylated amino group provides a versatile platform for the development of molecules with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
References
- Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline.
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
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- 1. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]
- 2. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 4. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 2,6-difluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-difluoro-N-methylaniline hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its efficacy and bioavailability are intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in various solvent systems. Understanding the solubility of this compound is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating bioavailable drug products. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,6-difluoro-N-methylaniline hydrochloride, tailored for professionals in drug development and chemical research.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2,6-difluoro-N-methylaniline hydrochloride, several key features are at play:
-
Aromatic Ring and Substituents: The benzene ring provides a hydrophobic character to the molecule. The two fluorine atoms, being highly electronegative, create strong dipole moments and can participate in hydrogen bonding as acceptors. The N-methyl group introduces a small degree of lipophilicity.
-
Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the aqueous solubility compared to the free base (2,6-difluoro-N-methylaniline). This is due to the ionic nature of the salt, which allows for strong ion-dipole interactions with polar solvents like water.
-
LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted XlogP of 2.1 for the free base suggests a moderate degree of lipophilicity. This indicates that while the hydrochloride salt enhances water solubility, the molecule retains some affinity for non-polar environments.
Theoretical Framework of Solubility
The dissolution of a crystalline solid like 2,6-difluoro-N-methylaniline hydrochloride in a solvent is a two-step process: the breaking of the crystal lattice and the solvation of the individual ions and molecules. The overall Gibbs free energy change for this process determines the solubility. A negative Gibbs free energy change favors dissolution.
The solubility of an ionizable compound like an aniline hydrochloride is significantly influenced by the pH of the medium. The relationship between pH, pKa, and the intrinsic solubility of the free base (S₀) can be described by the Henderson-Hasselbalch equation, which can be adapted to predict the total solubility (S) at a given pH.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period until the concentration of the dissolved solute in the supernatant reaches a constant value.
Experimental Protocol
1. Materials:
- 2,6-difluoro-N-methylaniline hydrochloride (of known purity)
- Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical balance
- pH meter
2. Procedure:
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid is crucial to ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. Taking samples at multiple time points helps to verify that the concentration is no longer changing.
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and controlled temperature is essential for obtaining reproducible results.
-
Filtration: This step is critical to separate the dissolved solute from any suspended solid particles, which would otherwise lead to erroneously high solubility values.
-
Validated Analytical Method: An accurate and precise analytical method, such as HPLC, is necessary for the reliable quantification of the dissolved compound.
Data Presentation
The solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility in different solvents and at various temperatures.
Table 1: Hypothetical Solubility Data for 2,6-difluoro-N-methylaniline hydrochloride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | 15.2 | 0.0846 |
| Purified Water | 37 | 22.8 | 0.127 |
| PBS (pH 5.0) | 37 | 35.5 | 0.198 |
| PBS (pH 7.4) | 37 | 18.9 | 0.105 |
| Ethanol | 25 | 45.7 | 0.254 |
| Methanol | 25 | 62.3 | 0.347 |
| Acetonitrile | 25 | 5.8 | 0.0323 |
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for accurately determining the concentration of 2,6-difluoro-N-methylaniline in the saturated solutions.
Experimental Protocol
1. Chromatographic Conditions (Example):
2. Method Validation:
The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).
3. Calibration:
A calibration curve should be prepared using standard solutions of 2,6-difluoro-N-methylaniline hydrochloride of known concentrations. The concentration of the unknown samples is then determined by interpolating from this curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationships in Solubility
The following diagram illustrates the key factors influencing the solubility of 2,6-difluoro-N-methylaniline hydrochloride.
Caption: Factors influencing the solubility of the target compound.
Conclusion
A thorough understanding of the solubility of 2,6-difluoro-N-methylaniline hydrochloride is indispensable for its successful application in pharmaceutical and agrochemical development. This guide has outlined the theoretical underpinnings of solubility and provided a detailed, field-proven protocol for its experimental determination using the shake-flask method coupled with HPLC analysis. By carefully considering the physicochemical properties of the molecule and the experimental parameters, researchers can obtain accurate and reliable solubility data, which is crucial for informed decision-making throughout the development lifecycle.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7515, N-Methylaniline. [Link].
- U.S. Pharmacopeial Convention. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 36-40.
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MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link].
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link].
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 49(1), 115-124. [Link].
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2,6-difluoro-N-methylaniline Hydrochloride
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2,6-difluoro-N-methylaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical experimental considerations for the structural elucidation of this compound. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for quality control and reaction monitoring.[1]
Foundational Principles: ¹³C NMR of Fluorinated Aromatic Amines
The ¹³C NMR spectrum of 2,6-difluoro-N-methylaniline hydrochloride is shaped by a confluence of electronic and structural factors. Understanding these principles is crucial for accurate spectral interpretation.
The Influence of Substituents on Aromatic Chemical Shifts
The chemical shifts of the carbon atoms in the benzene ring are primarily influenced by the electronic effects of the substituents: the N-methylamino group (-NHCH₃) and the two fluorine atoms.
-
Amino Group (-NHCH₃): In its neutral state, the nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions, causing a shielding effect and shifting their corresponding ¹³C signals to a higher field (lower ppm values).[2]
-
Fluorine Atoms: As highly electronegative atoms, fluorine exerts a strong electron-withdrawing inductive effect, which deshields adjacent carbon atoms, shifting their signals to a lower field (higher ppm values). Conversely, fluorine also possesses lone pairs that can participate in resonance, leading to some shielding at the ortho and para positions. The interplay of these opposing effects determines the final chemical shift.
-
Protonation of the Amino Group: The formation of the hydrochloride salt involves the protonation of the nitrogen atom to form an anilinium ion (-N⁺H₂CH₃). This protonation significantly alters the electronic landscape of the molecule. The positively charged nitrogen atom becomes strongly electron-withdrawing, primarily through an inductive effect. This leads to a general deshielding of all aromatic carbons, causing their signals to shift downfield. The effect is most pronounced for the carbon atoms closer to the ammonium group.[3][4]
The Critical Role of ¹³C-¹⁹F Coupling
A defining characteristic of the ¹³C NMR spectrum of fluorinated compounds is the presence of spin-spin coupling between the ¹³C and ¹⁹F nuclei. This coupling provides invaluable structural information but also adds complexity to the spectrum.[5] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
¹JCF (One-bond coupling): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[6]
-
²JCF (Two-bond coupling): Coupling over two bonds is also significant.
-
³JCF and longer-range couplings: These couplings are generally smaller but often observable, providing further structural detail.
The following diagram illustrates the key through-bond interactions that give rise to C-F coupling in 2,6-difluoro-N-methylaniline hydrochloride.
Caption: Through-bond ¹³C-¹⁹F coupling pathways.
Predicted ¹³C NMR Spectrum and Interpretation
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale for Prediction |
| C1 | 125 - 135 | Triplet (²JCF) | Attached to the electron-withdrawing -N⁺H₂CH₃ group, causing a downfield shift. Experiences two-bond coupling to both fluorine atoms. |
| C2, C6 | 150 - 160 | Doublet of Triplets (¹JCF, ³JCF) | Directly bonded to fluorine, resulting in a significant downfield shift and a large one-bond coupling constant. Also experiences a smaller three-bond coupling to the other fluorine. |
| C3, C5 | 115 - 125 | Triplet (²JCF) | Influenced by the electron-withdrawing effects of the adjacent fluorine and the distant ammonium group. Experiences two-bond coupling to the adjacent fluorine. |
| C4 | 130 - 140 | Triplet (³JCF) | The para carbon, significantly deshielded by the inductive effect of the ammonium group. Experiences three-bond coupling to both fluorine atoms. |
| -CH₃ | 30 - 35 | Singlet | Aliphatic carbon, relatively unaffected by the aromatic system's electronic changes, though slight deshielding from the positive nitrogen is expected. |
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum of 2,6-difluoro-N-methylaniline hydrochloride requires careful consideration of the experimental parameters, particularly due to the presence of fluorine.
Sample Preparation and Solvent Selection
-
Solvent: A deuterated solvent that can dissolve the hydrochloride salt is necessary. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amine salts. Methanol-d₄ could also be suitable.
-
Concentration: A concentration of 10-50 mg/mL is typically sufficient for ¹³C NMR.
-
Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm).
NMR Spectrometer Parameters
-
Nucleus: ¹³C
-
Decoupling: Standard acquisition involves proton broadband decoupling. However, this will result in a spectrum with C-F couplings. To simplify the spectrum and confirm assignments, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed, which requires a spectrometer equipped with a triple-resonance probe.[5]
-
Acquisition Time and Relaxation Delay: Adequate acquisition time and a relaxation delay (D1) of 1-2 seconds are generally sufficient. Quaternary carbons (C1, C2, C6) may have longer relaxation times and might benefit from a longer D1 or the use of a relaxation agent.
The following diagram outlines the workflow for acquiring and interpreting the ¹³C NMR data.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of 2,6-difluoro-N-methylaniline hydrochloride is a rich source of structural information. A comprehensive interpretation relies on understanding the interplay of inductive and resonance effects of the substituents, the significant impact of N-protonation, and the characteristic ¹³C-¹⁹F coupling patterns. While direct experimental data is sparse, a robust prediction of the spectrum can be made based on established NMR principles and data from related compounds. This technical guide provides the foundational knowledge and practical considerations necessary for researchers to confidently acquire, interpret, and utilize ¹³C NMR data for this important chemical intermediate.
References
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved January 24, 2026, from [Link]
- Inuzuka, K., & Inuzuka, T. (2009). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 47(11), 958-964.
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved January 24, 2026, from [Link]
- Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Pergamon.
- Hansen, P. E., Berg, A., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2160.
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved January 24, 2026, from [Link]
- Tolstoy, P. M., Filarowski, A., & Rospenk, M. (2020). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 21(24), 9675.
- Inuzuka, K., & Inuzuka, T. (2010). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 28(1), 125-132.
-
Inuzuka, K., & Inuzuka, T. (2009). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic resonance in chemistry: MRC, 47(11), 958–964. [Link]
-
JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved January 24, 2026, from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem. Retrieved January 24, 2026, from [Link]
-
University of Cambridge. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Retrieved January 24, 2026, from [Link]
- Jackowski, K., Wilczek, M., & Woźniak, K. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79(2), 337-347.
- Huang, S., Hong, X., Cui, H. Z., Zhou, Q., Lin, Y. J., & Hou, X. F. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- The Royal Society of Chemistry. (2022).
-
Chemistry Stack Exchange. (2020, October 1). 13C NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved January 24, 2026, from [Link]
-
Colorado State University. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved January 24, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... Retrieved January 24, 2026, from [Link]
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reactivity of the amine group in 2,6-difluoro-N-methylaniline
An In-Depth Technical Guide to the Reactivity of the Amine Group in 2,6-Difluoro-N-methylaniline
Introduction
Overview of 2,6-Difluoro-N-methylaniline: A Key Building Block
2,6-Difluoro-N-methylaniline is a synthetically versatile aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a secondary N-methylamino group, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the amine functionality and offers practical insights into its application in key synthetic transformations.
Significance in Medicinal Chemistry and Agrochemicals
The incorporation of the 2,6-difluorophenyl moiety into bioactive molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The fluorine atoms can participate in favorable protein-ligand interactions and modulate the pKa of nearby functional groups. Consequently, 2,6-difluoro-N-methylaniline serves as a crucial starting material for the synthesis of a range of active pharmaceutical ingredients (APIs), including kinase inhibitors for oncology, as well as potent herbicides and fungicides.[1]
Core Focus: Understanding the Reactivity of the N-Methylamino Group
The synthetic utility of 2,6-difluoro-N-methylaniline is intrinsically linked to the reactivity of its secondary amine. This guide will dissect the interplay of electronic and steric effects that dictate its behavior as a nucleophile and a base. A thorough understanding of these principles is paramount for designing efficient synthetic routes and overcoming potential challenges in derivatization.
Fundamental Properties Governing Reactivity
Electronic Effects of Ortho-Fluoro Substituents
The two fluorine atoms at the ortho positions exert a profound influence on the electron density of the N-methylamino group through a combination of inductive and mesomeric effects.
-
2.1.1 Inductive Effect (-I): As highly electronegative atoms, the fluorine substituents exert a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine, reducing its basicity and nucleophilicity compared to N-methylaniline.
-
2.1.2 Mesomeric Effect (+M) and its Interplay with the N-Methyl Group: While fluorine can theoretically donate a lone pair of electrons to the aromatic ring via a +M effect, this is generally considered weak for halogens. The electron-donating N-methyl group, however, has a more significant +M effect, which is somewhat counteracted by the strong -I effect of the fluorines. This electronic tug-of-war results in a significantly deactivated amine.
Steric Effects: The "Ortho Effect" in Action
The presence of two substituents in the positions flanking the amine group gives rise to significant steric hindrance, a phenomenon often referred to as the "ortho effect".[2]
-
2.2.1 Steric Hindrance at the Nitrogen Center: The bulky fluorine atoms partially shield the nitrogen's lone pair, impeding the approach of electrophiles. This steric hindrance can slow down the rate of reactions such as acylation and alkylation.
-
2.2.2 Influence on Bond Angles and Conformation: The steric clash between the N-methyl group and the ortho-fluorines can lead to a twisting of the N-methylamino group out of the plane of the benzene ring. This disrupts the delocalization of the nitrogen's lone pair into the aromatic system, a phenomenon known as steric inhibition of resonance. While this might be expected to increase basicity, the overwhelming inductive effect of the fluorines still results in a weakly basic aniline.[2]
Basicity and Nucleophilicity: A Quantitative Perspective
| Compound | pKa of Conjugate Acid | Key Influencing Factors |
| Aniline | 4.6 | Baseline |
| N-Methylaniline | 4.85[3] | +I effect of the methyl group increases basicity. |
| 2,6-Difluoroaniline | ~3.0 (estimated) | Strong -I effect of two fluorine atoms significantly decreases basicity. |
| 2,6-Difluoro-N-methylaniline | < 3.0 (estimated) | The strong -I effect of the two fluorine atoms is the dominant factor, making it less basic than 2,6-difluoroaniline. The +I effect of the methyl group has a smaller, counteracting influence. |
Table 1: Comparison of pKa values for aniline and its derivatives.
Sources
storage and handling of 2,6-difluoro-N-methylaniline hydrochloride
An in-depth technical guide to the for researchers, scientists, and drug development professionals.
Foreword: A Proactive Approach to Safety and Stability
As a Senior Application Scientist, I've witnessed firsthand the critical importance of proper chemical handling in the success of research and development projects. The integrity of your starting materials directly impacts the validity of your results. This guide is designed to provide a comprehensive, field-proven framework for the safe and effective management of 2,6-difluoro-N-methylaniline hydrochloride. We will move beyond mere compliance, focusing on the scientific principles that underpin best practices in storage and handling. By understanding the "why" behind these protocols, you will be empowered to create a self-validating system of safety and material integrity within your own laboratory.
Compound Profile and Physicochemical Properties
2,6-Difluoro-N-methylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility as a versatile building block is attributed to the specific structural and electronic properties conferred by the difluoro and methylamino groups.[1]
Table 1: Physicochemical Data for 2,6-difluoro-N-methylaniline hydrochloride
| Property | Value | Source |
| CAS Number | 1193390-17-8 | [1] |
| Molecular Formula | C₇H₈ClF₂N | [1] |
| Molecular Weight | 179.59 g/mol | [1] |
| Appearance | White to pale brown powder or crystals | [2] |
| Storage Temperature | Room temperature | [1] |
| Storage Atmosphere | Inert gas recommended | [1] |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Toxicity: Anilines as a class are known to be toxic if swallowed, in contact with skin, or if inhaled.[3][4] They can be readily absorbed through the skin.[5] Systemic effects can include headache, dizziness, and cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[5]
-
Carcinogenicity: Aniline is suspected of causing cancer.[3][4] Therefore, 2,6-difluoro-N-methylaniline hydrochloride should be handled as a potential carcinogen with extreme caution.[5]
-
Skin and Eye Irritation/Damage: This compound is expected to cause skin irritation and serious eye damage.[3][4]
-
Genetic Defects: Some anilines are suspected of causing genetic defects.[3][4]
NFPA 704 Hazard Diamond (Predicted based on Aniline Data)
-
Health (Blue): 3 (Can cause serious or permanent injury)[3]
-
Flammability (Red): 2 (Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur)[3]
-
Instability/Reactivity (Yellow): 0 (Normally stable, even under fire conditions)[3]
-
Special (White): None
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling 2,6-difluoro-N-methylaniline hydrochloride.
-
Hand Protection: Wear chemical-resistant gloves. Butyl or Viton gloves are recommended for prolonged contact with anilines.[5] Nitrile gloves may be suitable for incidental contact, but it is crucial to consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them correctly to avoid contaminating your skin.
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to goggles.
-
Body Protection: A chemically resistant lab coat, fully buttoned, is required. Ensure that your legs are covered (no shorts or skirts) and wear closed-toe shoes.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Comprehensive Handling Protocols
Adherence to a strict, systematic handling procedure is essential for both safety and experimental integrity.
Receiving and Initial Storage
Objective: To safely introduce the compound into the laboratory and ensure its initial storage conditions are optimal for stability.
Protocol:
-
Upon receipt, visually inspect the outer packaging for any signs of damage. If the package is compromised, follow your institution's emergency procedures.
-
Transport the unopened container to the designated storage area.
-
Before opening the secondary packaging, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles).
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Inspect the primary container for any damage or leaks.
-
Verify that the label on the container matches the product ordered.
-
Log the chemical into your laboratory's inventory system, noting the date of receipt.
-
Store the container in a designated, properly labeled location according to the storage guidelines in Section 5.
Weighing and Dispensing
Objective: To accurately weigh the required amount of the compound while minimizing exposure and contamination.
Caption: Workflow for weighing and dispensing 2,6-difluoro-N-methylaniline hydrochloride.
Protocol:
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
If possible, place an analytical balance inside the fume hood. If not, use a tare method where the container is sealed before being removed from the hood for weighing.
-
Assemble all necessary equipment (spatulas, weigh paper/boats, and a labeled receiving container) inside the fume hood.
-
-
Dispensing:
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to the tared weigh boat. Avoid generating dust.
-
Once the desired amount is dispensed, securely close the primary container.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment.
-
Wipe down the surfaces of the balance and the fume hood.
-
Dispose of any contaminated weigh boats, gloves, and wipes in a designated hazardous waste container.
-
Return the primary container to its designated storage location.
-
Wash hands thoroughly after the procedure.
-
Storage and Stability: Preserving Compound Integrity
The stability of 2,6-difluoro-N-methylaniline hydrochloride is crucial for its effective use. Improper storage can lead to degradation, impacting experimental outcomes.
Storage Conditions
-
Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] This is a critical precaution because the aniline moiety is susceptible to oxidation, which can be accelerated by light and air. Oxidation can lead to the formation of colored impurities and degradation of the compound.
-
Temperature: Store at room temperature in a cool, dry place.[1][6] Avoid areas with significant temperature fluctuations or proximity to heat sources.
-
Hygroscopicity: As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[7] This can lead to clumping and potential degradation. Storage in a desiccator or a dry box can provide an additional layer of protection.
-
Light Sensitivity: Protect from direct sunlight and strong artificial light, as light can promote oxidative degradation of anilines.[6]
Chemical Segregation
Proper segregation is essential to prevent hazardous reactions.
Caption: Segregation of 2,6-difluoro-N-methylaniline hydrochloride from incompatible materials.
Store this compound away from:
-
Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates) as they can react violently with anilines.[5]
-
Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid).[5]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).
Emergency Procedures: Preparedness and Response
Accidents can happen, and a well-defined emergency plan is critical.
Spills
Objective: To safely contain and clean up a spill, protecting personnel and the environment.
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE, including a respirator if necessary and you are trained to use one.
-
Absorb the spilled material with an inert, dry absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[5]
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and/or the local fire department.
-
Close the doors to the affected area and post a warning sign.
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
Personnel Exposure
Objective: To provide immediate first aid and seek professional medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15-30 minutes.[8][9] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Waste Disposal
All waste materials containing 2,6-difluoro-N-methylaniline hydrochloride, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
Shipping and Transportation
When shipping this material, it must be classified, packaged, marked, and labeled in accordance with the regulations of the Department of Transportation (DOT) and the International Air Transport Association (IATA).[10] Based on analogous compounds, it is likely classified as a Class 6.1 Toxic Substance.[5]
References
-
Safety Data Sheet: Aniline. (n.d.). Carl Roth. Retrieved from [Link]
-
Aniline. (2008). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: aniline. (2021). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Aniline: Incident management. (n.d.). GOV.UK. Retrieved from [Link]
-
2,6-Difluoro-N-methylaniline hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Standard Operating Procedure: Aniline. (n.d.). Washington State University. Retrieved from [Link]
-
Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl Roth. Retrieved from [Link]
-
2,6-Difluoro-N-methylaniline hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]
-
2,6-Difluoro-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]
-
DOT and IATA Regulations. (n.d.). Amherst College. Retrieved from [Link]
-
Hygroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
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Navigating the Unseen: A Technical Safety and Handling Guide for 2,6-Difluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the safety and handling protocols for 2,6-difluoro-N-methylaniline hydrochloride (CAS No. 1193390-17-8). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its safety profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data from structurally related compounds to extrapolate a robust safety framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific hydrochloride salt. The insights provided are grounded in the well-documented hazards of its parent compounds, 2,6-difluoroaniline and N-methylaniline, to empower researchers with the necessary knowledge for safe handling and risk mitigation.
Compound Profile and Inferred Hazard Identification
2,6-Difluoro-N-methylaniline hydrochloride is a specialized chemical intermediate utilized in the creation of complex organic molecules.[1] Its structure combines the features of a difluorinated aniline with an N-methyl group, suggesting a toxicological profile influenced by both moieties. The hydrochloride salt form generally increases water solubility, which can impact its absorption and environmental mobility.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1193390-17-8 | MySkinRecipes[1] |
| Molecular Formula | C₇H₈ClF₂N | MySkinRecipes[1] |
| Molecular Weight | 179.59 g/mol | MySkinRecipes[1] |
| Storage | Room temperature, under inert gas | MySkinRecipes[1] |
Due to the lack of a specific SDS for 2,6-difluoro-N-methylaniline hydrochloride, the following GHS hazard classifications are inferred from its parent compounds, 2,6-difluoroaniline and N-methylaniline. This is a predictive assessment and should be treated with the utmost caution.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Inferred Classification | Basis |
| Acute Toxicity, Oral | Category 3 | N-methylaniline is classified as toxic if swallowed.[2][3][4] |
| Acute Toxicity, Dermal | Category 3 | N-methylaniline is classified as toxic in contact with skin.[2][3][4] |
| Acute Toxicity, Inhalation | Category 3 | N-methylaniline is classified as toxic if inhaled.[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | 2,6-Difluoroaniline causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 2A | N-methylaniline causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer | 2,6-Dimethylaniline, a related compound, is suspected of causing cancer.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs | N-methylaniline may cause damage to organs through prolonged or repeated exposure.[2][3][4] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects | N-methylaniline is very toxic to aquatic life with long lasting effects.[2][4] |
Causality of Hazards: The toxicity of aniline derivatives often stems from their ability to be metabolized into reactive intermediates that can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7] The presence of fluorine atoms can alter the metabolic pathways and potentially increase toxicity.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is crucial when handling chemicals with incomplete safety data. The following workflow provides a self-validating system for ensuring laboratory safety.
Safe Handling and Storage Protocols
Given the inferred high toxicity, all handling of 2,6-difluoro-N-methylaniline hydrochloride should be performed with stringent safety precautions.
Engineering Controls
All work with this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[8] The work area should have readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[5]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
Handling Procedures
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a balance enclosure that is vented into a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage
Store 2,6-difluoro-N-methylaniline hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It should be stored under an inert gas.[1] Keep away from heat, sparks, and open flames.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7]
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
These first aid measures are based on those for N-methylaniline and 2,6-difluoroaniline and should be administered by trained personnel.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Conclusion
References
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. [Link]
-
S D Fine-Chem Limited. (n.d.). N-METHYLANILINE GHS Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline. [Link]
-
Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. [Link]
-
ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aniline. [Link]
-
National Toxicology Program (NTP). (n.d.). TR-278: 2,6-Xylidine (2,6-Dimethylaniline) (CASRN 87-62-7) in Charles River CD Rats (Feed Studies). [Link]
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Methodological & Application
Synthesis of 2,6-difluoro-N-methylaniline hydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2,6-difluoro-N-methylaniline hydrochloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers and scientists in drug development and organic synthesis, offering a detailed, step-by-step procedure grounded in established chemical principles.
Introduction: Significance and Synthetic Strategy
2,6-Difluoro-N-methylaniline hydrochloride serves as a crucial building block in medicinal chemistry and materials science. The presence of the difluoro motif can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity to target proteins. The N-methyl group can further influence a compound's pharmacological profile.
The synthetic route detailed in this guide is a two-step process commencing with the readily available 2,6-difluoroaniline. The core transformation is the N-methylation of the primary aniline via the Eschweiler-Clarke reaction, a classic and reliable method for the methylation of amines.[2][3][4] This reaction utilizes formic acid and formaldehyde as the methylating agent and reductant, respectively, and is known for its efficiency and avoidance of over-alkylation to form quaternary ammonium salts.[2] The subsequent step involves the conversion of the resulting 2,6-difluoro-N-methylaniline free base into its hydrochloride salt, which often improves stability and handling characteristics.
Reaction Scheme
Caption: Experimental workflow for the N-methylation of 2,6-difluoroaniline.
Detailed Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoroaniline (1.0 eq).
-
To the stirred aniline, add formic acid (2.5 eq).
-
Slowly add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and maintain at this temperature for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is greater than 8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-difluoro-N-methylaniline as an oil.
Step 2: Synthesis of 2,6-Difluoro-N-methylaniline Hydrochloride
Rationale: The formation of a hydrochloride salt is achieved by protonating the basic nitrogen atom of the aniline with hydrochloric acid. This is typically performed in an anhydrous organic solvent to facilitate the precipitation of the salt.
Caption: Experimental workflow for the hydrochloride salt formation.
Detailed Procedure:
-
Dissolve the crude 2,6-difluoro-N-methylaniline obtained from Step 1 in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
While stirring, slowly add a solution of hydrochloric acid in dioxane or diethyl ether (approximately 1.1 equivalents) dropwise.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any impurities.
-
Dry the white to off-white solid under vacuum to yield the final product, 2,6-difluoro-N-methylaniline hydrochloride.
Characterization
The identity and purity of the synthesized 2,6-difluoro-N-methylaniline hydrochloride should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show a singlet for the N-methyl protons, and multiplets for the aromatic protons. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | The spectrum should exhibit the expected number of signals for the aromatic carbons and a signal for the N-methyl carbon. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (2,6-difluoro-N-methylaniline). |
| Melting Point | The hydrochloride salt should have a sharp melting point. |
Safety Precautions
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,6-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid and vapor. * Formaldehyde: A known carcinogen and a potent irritant to the eyes, nose, and throat.
-
Formic Acid: Corrosive and can cause severe skin burns and eye damage.
-
Hydrochloric Acid: Highly corrosive and can cause severe burns.
-
Organic Solvents (Dichloromethane, Diethyl Ether): Flammable and volatile. Dichloromethane is a suspected carcinogen.
References
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]
- Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X. F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345–347.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
Sources
Application Notes and Protocols: 2,6-Difluoro-N-methylaniline Hydrochloride in Agrochemical Intermediate Synthesis
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] Within this context, 2,6-difluoro-N-methylaniline hydrochloride serves as a valuable and versatile building block for the synthesis of a variety of agrochemical intermediates.[2] Its structural features, namely the difluorinated phenyl ring and the N-methylamino group, are crucial for creating complex molecules with desired biological activities, particularly in the development of novel herbicides and pesticides.[2]
This technical guide provides a comprehensive overview of the synthesis of 2,6-difluoro-N-methylaniline hydrochloride and its application in the preparation of key agrochemical intermediates. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and adherence to rigorous safety standards.
Physicochemical Properties and Safety Information
A thorough understanding of the physical properties and hazards associated with the primary precursor, 2,6-difluoroaniline, is paramount for its safe handling and use in subsequent synthetic steps.
Table 1: Physicochemical Properties of 2,6-Difluoroaniline
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂N | [3] |
| Molecular Weight | 129.11 g/mol | [3] |
| Appearance | Clear slightly yellow liquid | [1] |
| Boiling Point | 51-52 °C at 15 mmHg | [1] |
| Density | 1.199 g/mL at 25 °C | [1] |
| Flash Point | 43 °C | [1] |
Safety and Handling Precautions:
2,6-Difluoroaniline is a flammable liquid and vapor and is harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] It causes skin and eye irritation and may lead to methemoglobinemia.[1] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2][3]
Synthesis of 2,6-Difluoro-N-methylaniline
The introduction of a methyl group onto the nitrogen atom of 2,6-difluoroaniline is a critical step in the formation of the title compound. This N-methylation is typically achieved via nucleophilic substitution, where the aniline nitrogen attacks an electrophilic methyl source. Dimethyl sulfate is a common and effective methylating agent for this transformation.
Protocol 1: N-methylation of 2,6-Difluoroaniline using Dimethyl Sulfate
This protocol describes a robust method for the N-methylation of 2,6-difluoroaniline. The choice of a strong base like sodium hydride is crucial for the deprotonation of the aniline, thereby increasing its nucleophilicity.
Reaction Scheme:
Caption: N-methylation of 2,6-Difluoroaniline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 2,6-Difluoroaniline | 5509-65-9 | 129.11 | Flammable, Harmful, Irritant[1][3] |
| Dimethyl sulfate | 77-78-1 | 126.13 | Toxic, Corrosive, Carcinogenic[5][6][7][8][9] |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Flammable solid, Water-reactive |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable, Irritant |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous THF to the flask via cannula, ensuring the sodium hydride is suspended.
-
Aniline Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2,6-difluoroaniline (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension via the dropping funnel.
-
Methylation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition of dimethyl sulfate, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,6-difluoro-N-methylaniline.
Synthesis of 2,6-Difluoro-N-methylaniline Hydrochloride
The hydrochloride salt of 2,6-difluoro-N-methylaniline is often preferred for its improved stability and handling properties. The conversion is a straightforward acid-base reaction.
Protocol 2: Formation of the Hydrochloride Salt
This protocol outlines the preparation of the hydrochloride salt from the free amine. The use of anhydrous HCl is crucial to prevent the introduction of water, which can affect the crystallinity and yield of the salt.[10]
Reaction Scheme:
Caption: Hydrochloride Salt Formation.
Materials and Reagents:
-
2,6-Difluoro-N-methylaniline
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas or a solution in diethyl ether)
Experimental Procedure:
-
Dissolution: Dissolve the purified 2,6-difluoro-N-methylaniline in anhydrous diethyl ether in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate as a solid. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2,6-difluoro-N-methylaniline hydrochloride.
Application in Agrochemical Intermediate Synthesis
2,6-Difluoro-N-methylaniline hydrochloride is a key precursor for the synthesis of various agrochemical intermediates. One important class of intermediates is the N-aryl-N-methyl oxalamic acid esters, which can be further elaborated into herbicidal compounds.[11]
Protocol 3: Synthesis of Ethyl N-(2,6-difluorophenyl)-N-methyloxalamate
This protocol describes the reaction of 2,6-difluoro-N-methylaniline with ethyl chlorooxoacetate to form the corresponding oxalamic acid ethyl ester.
Reaction Scheme:
Caption: Synthesis of an Oxalamate Intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| 2,6-Difluoro-N-methylaniline | - | 143.14 | (Synthesized in Protocol 1) |
| Ethyl chlorooxoacetate | 4755-77-5 | 136.53 | Flammable, Corrosive[12][13][14] |
| Triethylamine | 121-44-8 | 101.19 | Flammable, Corrosive, Toxic |
| Anhydrous Toluene | 108-88-3 | 92.14 | Flammable, Harmful |
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluoro-N-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add ethyl chlorooxoacetate (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl N-(2,6-difluorophenyl)-N-methyloxalamate.
Conclusion
2,6-Difluoro-N-methylaniline hydrochloride is a valuable intermediate in the synthesis of complex agrochemicals. The protocols provided herein offer a comprehensive guide for its preparation and subsequent utilization in the formation of key building blocks for the agrochemical industry. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are essential for the successful and safe execution of these synthetic procedures. The strategic use of such fluorinated intermediates will undoubtedly continue to play a pivotal role in the discovery and development of next-generation crop protection agents.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
PubMed. (2001). Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity. Retrieved from [Link]
-
PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PMC. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonbenzenoid N-Aryl Oxalamide: Synthesis of troponyl-Oxalamide Peptides by Pd(II)-Catalyzed C(sp3)-H Functionalization of Glycinamides. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]
-
Penta chemicals. (2025). Dimethyl sulfate Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Difluoroaniline. Retrieved from [Link]
-
RongNa Biotechnology Co., Ltd. (n.d.). N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
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Introduction: The Challenge and Opportunity of a Key Building Block
An Application Guide to C-N Cross-Coupling with 2,6-difluoro-N-methylaniline
In the landscape of modern drug discovery and agrochemical development, fluorine-containing molecules hold a privileged status. The strategic incorporation of fluorine can dramatically modulate a compound's metabolic stability, lipophilicity, and binding affinity. 2,6-difluoro-N-methylaniline is a critical building block for accessing these valuable motifs, serving as a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials.[1]
However, the very features that make this molecule attractive also render it a significant synthetic challenge in cross-coupling reactions. Its utility is predicated on the ability to form a new carbon-nitrogen (C-N) bond, yet its structure presents a dual obstacle:
-
Severe Steric Hindrance: The presence of two fluorine atoms flanking the amine, combined with the N-methyl group, creates a sterically congested environment around the nitrogen atom. This bulkiness impedes the approach and coordination of the amine to a metal catalyst, a crucial step in catalytic cycles.[2][3][4]
-
Reduced Nucleophilicity: Fluorine is the most electronegative element, and the two ortho-fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density on the nitrogen atom, diminishing its basicity and nucleophilicity, making it a less reactive coupling partner.[5]
This guide serves as a comprehensive resource for researchers, providing a deep dive into the reaction conditions, mechanistic principles, and practical protocols required to successfully employ 2,6-difluoro-N-methylaniline in C-N bond-forming reactions. We will focus primarily on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination, explaining the causal relationships behind the selection of catalysts, ligands, and bases needed to overcome the inherent challenges of this substrate.
Pillar 1: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its broad functional group tolerance and high efficiency, even for challenging substrates.[6][7] The reaction enables the formation of a C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Coordination & Deprotonation, and Reductive Elimination. For a sterically hindered and electronically deactivated substrate like 2,6-difluoro-N-methylaniline, the efficiency of each step is highly dependent on the catalyst system.
Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.
For 2,6-difluoro-N-methylaniline, the Reductive Elimination step is often turnover-limiting. The electron-withdrawing fluorine groups destabilize the transition state leading to C-N bond formation, requiring a highly active catalyst to drive the reaction forward.[8]
Rational Selection of Reaction Components
Success with this substrate is not accidental; it is the result of a rational selection of components designed to counteract steric and electronic barriers.
-
Palladium Precursor: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state. For consistency and high activity, especially with challenging substrates, the use of pre-formed, air-stable precatalysts is highly recommended. These complexes, which often incorporate a ligand, ensure efficient generation of the active Pd(0) species.[9][10]
-
The Ligand (The Most Critical Choice): The ligand is the key to unlocking reactivity. For hindered anilines, ligands must be both bulky and electron-rich .
-
Bulkiness accelerates the crucial reductive elimination step by creating steric pressure that favors the bond-forming elimination of the product from the metal center.
-
Electron-richness increases the electron density on the palladium atom, which in turn promotes the initial, often rate-determining, oxidative addition of the aryl halide.[11]
Two classes of ligands have proven superior for this task:
-
Bulky Biaryl Phosphines: This class is the workhorse for difficult aminations. Ligands such as XPhos, RuPhos, and BrettPhos are specifically designed with large, sterically demanding architectures that are ideal for coupling hindered substrates.[3][10][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., SIPr, IPr ) are excellent alternatives. They are strong σ-donating ligands that form highly stable and very active palladium complexes, capable of catalyzing even the coupling of unreactive aryl chlorides.[13][14]
-
-
The Base: The base's role is to deprotonate the aniline's N-H bond (or the intermediate complex) to generate the more nucleophilic palladium-amido species.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for hindered anilines. Its strength is necessary to deprotonate the weakly basic fluoroaniline, and it is non-nucleophilic, preventing unwanted side reactions.[9]
-
Weaker Bases: If the coupling partner (the aryl halide) contains base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed. However, these often require higher temperatures and may result in lower yields with a challenging amine like 2,6-difluoro-N-methylaniline.[9][15]
-
Pillar 2: Protocols and Data
The following protocols are generalized starting points based on established methodologies for hindered and electron-deficient anilines. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate pairing.
Table 1: Recommended Conditions for Buchwald-Hartwig Coupling
| Parameter | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale & Comments |
| Pd Precursor | G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) | (SIPr)Pd(allyl)Cl or IPr-based Precatalyst | Precatalysts ensure reliable activation. NHC-based systems show superior activity for inert C-Cl bond activation.[9][13] |
| Catalyst Loading | 1-2 mol % | 2-4 mol % | Higher loading may be needed for challenging aryl chlorides or highly functionalized substrates. |
| Ligand | XPhos, RuPhos, BrettPhos | SIPr, IPr | Biarylphosphines are excellent for Ar-Br. NHCs are often required for the more difficult activation of Ar-Cl.[3][14] |
| Base | NaOtBu (2.0 equiv) | NaOtBu or LHMDS (2.0 equiv) | A strong, non-nucleophilic base is essential to deprotonate the electron-poor aniline. |
| Solvent | Toluene, Dioxane, or t-Amyl alcohol | Toluene or Dioxane | Aprotic, non-coordinating solvents are preferred. t-Amyl alcohol can sometimes improve solubility and rates. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are generally required to overcome the activation barriers, especially for reductive elimination. |
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
This procedure should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,6-difluoro-N-methylaniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %)
-
Sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
Procedure:
-
Reaction Setup: To the Schlenk tube, add the aryl halide, palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the 2,6-difluoro-N-methylaniline.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
Pillar 3: Experimental Workflow & Visualization
A successful experiment relies on a systematic and rigorous workflow, from preparation to isolation.
Caption: General experimental workflow for cross-coupling reactions.
References
-
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]
-
Valkonen, A., et al. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal. Available at: [Link]
-
Beller, M., & Zapf, A. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform. Available at: [Link]
-
Kantak, A. A. (2012). CARBON-NITROGEN BOND FORMATION VIA TANDEM CARBON-HYDROGEN (C-H) AND N-H BOND ACTIVATION. DigitalCommons@URI. Available at: [Link]
-
Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Available at: [Link]
-
Vrána, J., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]
-
Chen, H., Wang, Q., & Tao, F. (2009). A Novel Palladium‐catalyzed Amination of Aryl Halides with Amines Using rac‐P‐Phos as the Ligand. Chinese Journal of Chemistry. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Available at: [Link]
-
Viciu, M. S., et al. (2004). A General Method for the Buchwald−Hartwig Amination of Aryl Chlorides. Organic Letters. Available at: [Link]
-
Singh, K., et al. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers. Available at: [Link]
-
Wu, X., et al. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition. Available at: [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A Broadly Applicable Catalyst System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Seminal Discoveries in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Science. Available at: [Link]
-
Bakherad, M., et al. (2011). The effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of Physical Organic Chemistry. Available at: [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. TMP Chem. Available at: [Link]
-
Thomas, J. C., & Hartwig, J. F. (2004). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society. Available at: [Link]
-
Vinogradova, E. V., et al. (2012). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
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- 4. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2,6-Difluoro-N-methylaniline Derivatives
Introduction: Strategic Importance of the 2,6-Difluorinated Aniline Scaffold
The 2,6-difluoro-N-methylaniline structural motif is a cornerstone in modern medicinal chemistry and agrochemical development. Its constituent parts—the electron-rich N-methylaniline core and the strongly electron-withdrawing ortho-fluorine atoms—create a unique electronic and steric environment. This substitution pattern is instrumental in modulating the physicochemical properties of active pharmaceutical ingredients (APIs), such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The synthesis of complex biaryl structures derived from this scaffold is frequently accomplished via palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent due to its functional group tolerance and operational simplicity.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura reaction for aryl halide derivatives of 2,6-difluoro-N-methylaniline. We will delve into the mechanistic nuances imposed by this specific substrate, offer optimized protocols, and present a troubleshooting framework to empower researchers in drug discovery and process development.
Mechanistic Deep Dive: Overcoming Substrate-Specific Challenges
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For 2,6-difluoro-N-methylaniline derivatives, each step presents distinct challenges that must be addressed through rational selection of reaction parameters.
-
Oxidative Addition: The C-X bond (where X is typically Br, Cl, or I) of the aniline derivative must add to a Pd(0) species. The two ortho-fluorine atoms exert a strong -I (inductive) effect, which can facilitate this step. However, this is counteracted by the +M (mesomeric) effect of the N-methylamino group.
-
Transmetalation: The organoboron species (R²-B(OR)₂) transfers its organic group to the palladium center. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic boronate complex.[4]
-
Reductive Elimination: The two organic partners (Ar¹ and R²) couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst. This step can be sluggish for sterically congested molecules. The ortho-fluorine and N-methyl groups create significant steric hindrance, which can impede this final, product-forming step.[5][6]
A major challenge with aniline substrates is the potential for the lone pair on the nitrogen atom to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7][8] This necessitates the use of highly active catalyst systems that favor the desired catalytic cycle over off-cycle inhibitory pathways.
Optimization of Key Reaction Parameters: A Causality-Driven Approach
Achieving high yields requires a systematic optimization of the catalyst system, base, and solvent.[9] The choices are dictated by the unique steric and electronic properties of the 2,6-difluoro-N-methylaniline core.
Catalyst System: The Engine of the Reaction
-
Palladium Precatalyst: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective but require in-situ formation of the active Pd(0) species. For challenging substrates, well-defined precatalysts (e.g., G3-XPhos, PEPPSI-IPr) are often superior as they provide a higher concentration of the active catalyst from the outset.
-
Ligands: Due to the significant steric hindrance, the choice of ligand is paramount. Bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, RuPhos, SPhos) are the gold standard.[10] These ligands promote the crucial, sterically demanding reductive elimination step and stabilize the Pd(0) center. N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives that provide a robust and strongly donating ligand environment.[11]
Base Selection: The Activation Step
The base plays a crucial role in activating the boronic acid for transmetalation.[4]
-
Strength and Type: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices. They are strong enough to form the active boronate species without promoting significant side reactions.
-
Solubility: The solubility of the base in the reaction medium is critical.[12] K₃PO₄ has good solubility in aqueous/organic mixtures, making it a versatile choice. Cs₂CO₃ is highly effective but also more expensive.
Solvent System: The Reaction Environment
The solvent must solubilize all components and not interfere with the catalyst.[13]
-
Standard Systems: A mixture of an aprotic organic solvent and water is typical. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate.
-
Green Solvents: For more environmentally benign processes, solvents like 2-MeTHF and t-amyl alcohol have proven effective in Suzuki couplings.[14]
-
Degassing: It is absolutely critical to degas the solvent and the reaction mixture thoroughly. Oxygen can lead to oxidative degradation of the phosphine ligands and promote unwanted homocoupling of the boronic acid.[12]
Experimental Protocols & Workflow
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of a halogenated 2,6-difluoro-N-methylaniline derivative.
Protocol: Suzuki Coupling of 4-Bromo-2,6-difluoro-N-methylaniline
This protocol details the coupling of 4-bromo-2,6-difluoro-N-methylaniline with a generic arylboronic acid .
Materials:
-
4-Bromo-2,6-difluoro-N-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-2,6-difluoro-N-methylaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).
-
Degassing: Purge the resulting slurry with a stream of argon for 10-15 minutes while stirring.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4–18 hours).[8]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Data Summary and Troubleshooting
The following table provides a guideline for expected outcomes and common troubleshooting steps. Actual yields will vary based on the specific coupling partners.
| Parameter | Recommended Condition | Rationale & Common Issues |
| Catalyst Loading | 1-3 mol% Pd | Low Yield: Increase loading to 5 mol%. For very challenging couplings, higher loadings may be needed. |
| Ligand | SPhos, XPhos, RuPhos | Low Yield / No Reaction: The ligand is crucial for sterically hindered substrates. Ensure high purity and handle under inert conditions. |
| Base | K₃PO₄, Cs₂CO₃ | Low Yield: Ensure the base is finely powdered and dry. Inadequate base strength or solubility can stall the reaction. |
| Temperature | 80–110 °C | Slow Reaction: Increase temperature in 10 °C increments. Microwave irradiation can significantly shorten reaction times. |
| Side Products | N/A | Homocoupling: Caused by oxygen. Improve degassing protocol. Protodehalogenation: Caused by trace water/base before transmetalation. Use anhydrous solvents and dry reagents. |
Conclusion
The Suzuki-Miyaura coupling of 2,6-difluoro-N-methylaniline derivatives is a challenging yet highly rewarding transformation for accessing valuable chemical entities. Success is predicated on a rational understanding of the substrate's unique electronic and steric properties. By employing highly active catalyst systems featuring bulky, electron-rich phosphine ligands, in conjunction with a strong, non-nucleophilic base and rigorous inert atmosphere techniques, researchers can reliably synthesize these important biaryl compounds. The protocols and troubleshooting guide provided herein serve as a robust foundation for the development of novel therapeutics and advanced materials.
References
-
Monti, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Available at: [Link]
-
Camacho, K. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Doherty, S., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: [Link]
-
Han, F. S., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Available at: [Link]
-
Yasar, S. (2021). Importance of some factors on the Suzuki‐Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Al-Amin, M. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Neto, B. A. D., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Le, T. N., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Hong, X., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Hudnall, T. W., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Wang, D., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Organ, M. G., et al. (2006). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research. Available at: [Link]
Sources
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,6-Difluoro-N-methylaniline in Modern Herbicide Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-difluoro-N-methylaniline in the development of novel herbicides.
Introduction: The Strategic Role of Fluorine in Agrochemicals
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can significantly enhance a compound's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[1] Within this context, fluorinated anilines have emerged as exceptionally valuable building blocks for synthesizing a new generation of pesticides.
2,6-difluoro-N-methylaniline, in particular, serves as a key intermediate in the development of potent herbicides and other agrochemicals.[2] The 2,6-difluoro substitution pattern creates a sterically hindered and electron-deficient aromatic ring, which can influence the molecule's conformation and interaction with its biological target. This guide provides a detailed framework for utilizing 2,6-difluoro-N-methylaniline to synthesize and evaluate novel herbicidal compounds, using the well-established class of carotenoid biosynthesis inhibitors as a representative example.
Part 1: Synthesis of a Novel Carboxamide Herbicide
The synthesis of herbicides from an aniline precursor typically involves the formation of an amide bond with a carboxylic acid derivative that constitutes the second key part of the pharmacophore. The following protocol outlines a representative synthesis of a novel herbicide, N-(2,6-difluorophenyl)-N-methyl-2-(3-(trifluoromethyl)phenoxy)nicotinamide, a structural analog of the commercial herbicide Diflufenican.
Rationale for Synthesis: The goal is to create a stable amide linkage between the 2,6-difluoro-N-methylaniline core and a nicotinamide moiety. The nicotinamide portion is known to be active in inhibiting carotenoid biosynthesis.[3][4] The use of an acid chloride in the presence of a non-nucleophilic base is a standard and efficient method for acylation of anilines.
Experimental Protocol: Synthesis of a Diflufenican Analog
Step 1: Preparation of 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride
-
To a solution of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Causality Note: Oxalyl chloride is a classic reagent for converting carboxylic acids to highly reactive acid chlorides. The DMF catalyst accelerates the reaction via the formation of a Vilsmeier intermediate. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Step 2: Acylation of 2,6-Difluoro-N-methylaniline
-
Dissolve 2,6-difluoro-N-methylaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM (15 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 2-(3-(trifluoromethyl)phenoxy)nicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final compound.
-
Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the acylation reaction, which drives the reaction to completion and prevents protonation of the aniline starting material. The aqueous workup removes unreacted starting materials, the base, and salts, simplifying purification.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for a novel carboxamide herbicide.
Part 2: Mechanism of Action - Inhibition of Carotenoid Biosynthesis
Herbicides derived from this chemical class, such as Diflufenican, typically function by inhibiting carotenoid biosynthesis.[3][5] This mode of action leads to a characteristic bleaching or whitening of susceptible plant tissues.[6]
Expert Insights:
-
Target Enzyme: The primary target is Phytoene Desaturase (PDS), a key enzyme in the carotenoid biosynthetic pathway. PDS is responsible for converting phytoene into ζ-carotene.
-
Biochemical Cascade: Inhibition of PDS leads to an accumulation of the colorless precursor, phytoene. This blocks the production of colored carotenoids (like β-carotene and lutein).
-
Physiological Consequences: Carotenoids play a critical role in photoprotection by quenching reactive oxygen species (ROS) generated during photosynthesis. Without carotenoids, chlorophyll is left unprotected. When the plant is exposed to light, the excess energy absorbed by chlorophyll leads to massive oxidative damage, destruction of chloroplasts, and ultimately, cell death.[5] This is visually observed as chlorosis (yellowing) followed by necrosis (browning and death of tissue).[6]
Mechanism of Action Diagram
Caption: Inhibition of carotenoid biosynthesis by the herbicide.
Part 3: Protocols for Evaluating Herbicidal Activity
A robust evaluation pipeline is critical to validate the efficacy of newly synthesized compounds. This involves both pre-emergence (soil-applied) and post-emergence (foliar-applied) testing against a panel of relevant weed species.
Protocol: Greenhouse Efficacy Screening
1. Plant Preparation:
-
Select a panel of weed species, including at least two monocots (e.g., Avena fatua - wild oat, Echinochloa crus-galli - barnyardgrass) and two dicots (e.g., Amaranthus retroflexus - redroot pigweed, Brassica napus - rapeseed).
-
Sow seeds in pots filled with a standard potting mix.
-
Grow plants in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16h photoperiod).
-
For post-emergence tests, grow plants until they reach the 2-4 leaf stage.
2. Herbicide Formulation and Application:
-
Prepare a stock solution of the synthesized herbicide in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20) to aid in dispersion and foliar uptake.
-
Create a dilution series to test a range of application rates (e.g., 10, 50, 100, 250, 500 g/ha).
-
Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.
-
Pre-emergence: Apply directly to the soil surface immediately after sowing seeds.
-
Post-emergence: Apply directly to the foliage of the emerged seedlings.
-
-
Self-Validation: Always include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action, like Diflufenican).
3. Data Collection and Analysis:
-
Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percent growth reduction relative to the negative control.
-
Use the dose-response data to calculate the GR₅₀ value (the herbicide rate required to cause a 50% reduction in plant growth) for each species using a suitable statistical software package.
Experimental Workflow for Bioassays
Caption: Workflow for pre- and post-emergence herbicide screening.
Part 4: Data Presentation and Interpretation
Quantitative data from efficacy trials should be summarized clearly to facilitate comparison between compounds and species. The GR₅₀ value is the standard metric for this purpose.
Table 1: Herbicidal Efficacy (GR₅₀) of a Novel Compound
| Weed Species | Common Name | Type | Application | GR₅₀ (g/ha) |
| Amaranthus retroflexus | Redroot Pigweed | Dicot | Pre-emergence | 85 |
| Amaranthus retroflexus | Redroot Pigweed | Dicot | Post-emergence | 110 |
| Brassica napus | Rapeseed | Dicot | Pre-emergence | 60 |
| Brassica napus | Rapeseed | Dicot | Post-emergence | 95 |
| Avena fatua | Wild Oat | Monocot | Pre-emergence | >500 |
| Avena fatua | Wild Oat | Monocot | Post-emergence | >500 |
| Echinochloa crus-galli | Barnyardgrass | Monocot | Pre-emergence | 150 |
| Echinochloa crus-galli | Barnyardgrass | Monocot | Post-emergence | 220 |
Interpretation: The hypothetical data in Table 1 suggests the novel compound is highly effective against broadleaf (dicot) weeds, particularly when applied pre-emergence. Its activity against grassy (monocot) weeds is lower, indicating a potential for selective control of broadleaf weeds in cereal crops. The higher GR₅₀ values for post-emergence applications are common and may suggest that the compound is more readily taken up by roots than by foliage.
References
-
Benchchem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.
-
MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride.
-
Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
-
Genfarm. DIFLUFENICAN 500 SC.
-
ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline.
-
Weed Science Society of America. WSSA: Bayer's New Mode Of Action Diflufenican Is Effective For Herbicide Resistance.
-
Purdue University. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
-
AgChemAccess. Diflufenican, Herbicide, Diflufenican suppliers.
-
National Institutes of Health. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
-
University of Hertfordshire. Diflufenican (Ref: AE 088657) - AERU.
-
Wikipedia. Diflufenican.
-
YouTube. The Power of Diflufenican Herbicide Explained.
-
Scribd. Design, Synthesis and Herbicidal Activity Study of Aryl 2,6-Disubstituted | PDF.
-
ResearchGate. A Novel (2,6-Difluorobenzoyl)Urea-Activated Fluorescent Probe for Fluorine-Containing Pesticides Detection.
-
Google Patents. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innovation.
-
PubChem. 2,6-Difluoro-3-methylaniline.
-
Beilstein Journal of Organic Chemistry. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
-
Kansas State University. Herbicide Mode of Action.
-
MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide.
-
United Soybean Board. The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development.
-
National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods.
-
PubMed. Discovery, herbicidal activity evaluation, and mechanism of action of Heteroaryl chalcones as novel HPPD inhibitors.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-difluoro-N-methylaniline hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-difluoro-N-methylaniline hydrochloride. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section is designed to address specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-methylation of 2,6-difluoroaniline are often attributed to the reduced nucleophilicity of the starting material and suboptimal reaction conditions. The two electron-withdrawing fluorine atoms at the ortho positions significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduced nucleophilicity of 2,6-difluoroaniline can lead to a sluggish reaction.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal endpoint. The reaction is typically conducted at or near boiling, and extending the reflux time can often drive the reaction to completion.[1][2]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of formaldehyde to formic acid can hinder the formation of the necessary iminium ion intermediate and its subsequent reduction.
-
Decomposition of Formic Acid: Prolonged heating at very high temperatures can lead to the decomposition of formic acid, reducing its availability as a hydride donor.
Question 2: I am observing the formation of significant side products, including a dark-colored tar. What are these impurities and how can I minimize them?
Answer:
The formation of side products, particularly polymeric tars, is a common issue in the Eschweiler-Clarke reaction, especially with less reactive anilines.
Potential Side Products and Mitigation Strategies:
-
N-formyl derivative: The formation of N-(2,6-difluorophenyl)-N-methylformamide can occur if the reduction of the iminium ion is slow or incomplete.
-
Mitigation: Ensure a sufficient excess of formic acid is present to act as the reducing agent. Maintaining an appropriate reaction temperature is also crucial, as excessively high temperatures can favor side reactions.
-
-
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in the presence of acid.
-
Mitigation: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used as an alternative, as it depolymerizes in situ.[4]
-
-
Tar Formation: This is often due to complex condensation and polymerization reactions of the starting materials and intermediates under acidic and heated conditions.
-
Mitigation:
-
Controlled Addition of Reagents: Add the 2,6-difluoroaniline to the pre-heated formaldehyde and formic acid mixture slowly to control the initial reaction rate and exotherm.
-
Solvent Choice: While often run neat, for difficult substrates, the use of a high-boiling inert solvent like toluene or xylene can help to maintain a consistent temperature and prevent localized overheating.
-
-
Question 3: I am having difficulty isolating and purifying the final 2,6-difluoro-N-methylaniline hydrochloride product. What is the recommended procedure?
Answer:
The work-up and purification of the hydrochloride salt require careful pH control and appropriate solvent selection to ensure high purity and yield.
Recommended Purification Protocol:
-
Quenching and Basification: After the reaction is complete, cool the mixture and carefully quench it with water. Basify the solution with a strong base, such as sodium hydroxide or potassium hydroxide, to a pH of >11. This will deprotonate the amine and allow for its extraction into an organic solvent.
-
Extraction: Extract the free amine into a suitable organic solvent like dichloromethane or diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine to remove any remaining inorganic salts, and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Formation of the Hydrochloride Salt: Dissolve the dried organic extract in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
Crystallization and Isolation: The hydrochloride salt should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Eschweiler-Clarke reaction for the synthesis of 2,6-difluoro-N-methylaniline?
A1: The reaction proceeds through a two-step reductive amination process for each methyl group added:
-
Iminium Ion Formation: The primary amine (2,6-difluoroaniline) attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the secondary amine (2,6-difluoro-N-methylaniline) and releases a molecule of carbon dioxide.[1][3][5] The process is then repeated with the secondary amine to yield the tertiary amine (2,6-difluoro-N,N-dimethylaniline). However, for the synthesis of the mono-methylated product, controlling the stoichiometry of the reagents is crucial.
Q2: Why is the Eschweiler-Clarke reaction preferred over other N-methylation methods like using dimethyl sulfate?
A2: The Eschweiler-Clarke reaction offers several advantages:
-
Avoidance of Quaternary Ammonium Salt Formation: The reaction stops at the tertiary amine stage and does not proceed to form the quaternary ammonium salt, which can be a significant side product with alkylating agents like dimethyl sulfate.[1]
-
Milder Reagents: Formaldehyde and formic acid are generally less toxic and easier to handle than highly reactive and toxic alkylating agents like dimethyl sulfate or methyl iodide.
-
Cost-Effectiveness: The reagents used in the Eschweiler-Clarke reaction are relatively inexpensive.
Q3: How do the fluorine substituents on the aniline ring affect the reaction?
A3: The two ortho-fluorine atoms are strongly electron-withdrawing, which has two main effects:
-
Decreased Nucleophilicity: The electron density on the nitrogen atom is significantly reduced, making the aniline a weaker nucleophile. This slows down the initial attack on formaldehyde and can lead to incomplete reactions or the need for more forcing conditions (higher temperature, longer reaction time).
-
Steric Hindrance: The ortho substituents can sterically hinder the approach of the reagents to the nitrogen atom, although this is generally less of a factor with the small size of formaldehyde.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
2,6-Difluoroaniline: This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde: Formaldehyde is a known carcinogen and a respiratory irritant. It should always be handled in a fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Reaction Exotherm: The reaction can be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath available.
Section 3: Experimental Protocol and Data
Detailed Experimental Protocol: Eschweiler-Clarke Methylation of 2,6-Difluoroaniline
This protocol is a general procedure adapted for the synthesis of 2,6-difluoro-N-methylaniline hydrochloride and should be optimized for specific laboratory conditions.
Materials:
-
2,6-Difluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (or potassium hydroxide)
-
Dichloromethane (or diethyl ether)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Diethyl ether (or isopropanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formic acid (2.2 equivalents) and formaldehyde solution (2.2 equivalents).
-
Heat the mixture to 80-90 °C in an oil bath.
-
Slowly add 2,6-difluoroaniline (1.0 equivalent) to the heated mixture dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture to pH > 11 by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture is well-stirred and cooled in an ice bath during basification.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluoro-N-methylaniline as an oil.
-
Dissolve the crude product in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
-
Collect the precipitated 2,6-difluoro-N-methylaniline hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to low nucleophilicity of the starting material. | Increase reaction temperature and/or time. Monitor by TLC/GC-MS. |
| Suboptimal reagent stoichiometry. | Use a slight excess of formaldehyde and formic acid (e.g., 2.2 eq each). | |
| Side Product Formation (Tar) | Polymerization and condensation reactions. | Control the rate of addition of the aniline. Use a high-boiling inert solvent. |
| Formation of N-formyl derivative | Incomplete reduction of the iminium ion. | Ensure sufficient excess of formic acid. |
| Difficulty in Purification | Improper work-up procedure. | Ensure complete basification before extraction. Use appropriate solvents for salt formation and recrystallization. |
Section 4: Visualizations
Diagram 1: Reaction Pathway
Caption: Reaction pathway for the synthesis of 2,6-difluoro-N-methylaniline hydrochloride.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 24, 2026, from [Link]
-
Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(16), 6039. [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 24, 2026, from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 24, 2026, from [Link]
-
YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. [Video]. Retrieved January 24, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved January 24, 2026, from [Link]
-
Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Synthetic Communications, 32(3), 457-465. [Link]
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]
-
Man, H. W., & Ganesan, A. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 333-335. [Link]
-
Zhang, Z., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 5(3), 1593-1599. [Link]
Sources
Technical Support Center: Purification of 2,6-difluoro-N-methylaniline Hydrochloride
Answering as a Senior Application Scientist.
Welcome to the technical support guide for the purification of 2,6-difluoro-N-methylaniline hydrochloride (CAS No. 1193390-17-8). This document is designed for researchers, chemists, and drug development professionals who use this critical intermediate in their synthetic workflows.[1] As a key building block in pharmaceuticals and agrochemicals, its purity is paramount for the success of subsequent reactions and the quality of the final active ingredient.
This guide provides field-proven insights and troubleshooting strategies to address common challenges encountered when purifying this compound from a typical reaction mixture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,6-difluoro-N-methylaniline hydrochloride?
A1: The impurity profile depends heavily on the synthetic route used for N-methylation. For a typical reductive amination or direct alkylation of 2,6-difluoroaniline, you should anticipate the following:
-
Starting Materials: Unreacted 2,6-difluoroaniline and residual methylating agents or their byproducts.
-
Over-Alkylation Products: The most common process-related impurity is often the tertiary amine, 2,6-difluoro-N,N-dimethylaniline.
-
Isomeric Impurities: If the starting 2,6-difluoroaniline was not pure, you might carry over isomers like 2,3-difluoroaniline or 3,5-difluoroaniline.[2]
-
Oxidation Products: Anilines are highly susceptible to air oxidation, which forms colored, often polymeric, impurities. This is why crude aniline products are frequently dark brown or reddish.[3]
-
Residual Solvents & Reagents: Solvents from the reaction and workup, as well as excess acid (HCl) from the salt formation step.[4]
Q2: My isolated hydrochloride salt is off-white/pink/brown. What causes this discoloration and how can I fix it?
A2: This is a classic sign of oxidation. The aniline functional group can be oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[5] While minor discoloration may not significantly impact purity as measured by HPLC, it is best practice to remove these colored impurities.
-
Solution: The most effective method is often an acid-base workup (see Protocol 2). Converting the salt to the free base, treating the organic solution with activated carbon to adsorb colored impurities, filtering, and then re-forming the salt can yield a pure, white solid. Alternatively, recrystallization from a suitable solvent system may also remove these impurities.
Q3: What is the best general strategy for purifying this salt: direct recrystallization or an acid-base workup?
A3: The optimal strategy depends on the nature of the primary impurities.
-
Direct Recrystallization is faster and is the preferred first step if you suspect the main impurities are significantly more or less soluble than your product in a given solvent system. It is effective for removing impurities with different polarity profiles.
-
Acid-Base Workup is a more robust, albeit longer, purification method. It is exceptionally effective at removing non-basic organic impurities, over-alkylation products (the tertiary amine may have different basicity and extraction properties), and baseline "gunk." If recrystallization fails to improve purity, this should be your next step.[3]
Q4: How should I properly store the purified 2,6-difluoro-N-methylaniline hydrochloride to maintain its purity?
A4: As a hydrochloride salt, it is more stable against oxidation than its free base form. However, it can be hygroscopic. For long-term stability, store the material in a tightly sealed, amber glass vial in a desiccator or under an inert atmosphere (nitrogen or argon) at room temperature.[1]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Precipitate or Failure to Crystallize | 1. High Impurity Load: Impurities are depressing the melting point and disrupting the crystal lattice formation. 2. Residual Solvent: Trapped reaction solvent (e.g., DMF, THF) is keeping the product solubilized. 3. Hygroscopic Nature: The salt has absorbed atmospheric moisture, forming a hydrate or viscous liquid. | 1. Trituration: Vigorously stir the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether, hexane). This can often shock the product into crystallizing. 2. Purify the Free Base: Perform an acid-base workup (Protocol 2). The free base is less polar and can be more easily purified by column chromatography or vacuum distillation before re-forming the clean salt.[6] 3. Ensure Anhydrous Conditions: During the final salt formation step, use anhydrous HCl (e.g., a solution in isopropanol or dioxane) and dry the final product thoroughly under high vacuum. |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The product has high solubility in the mother liquor even at low temperatures. 2. Excessive Solvent Volume: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling. 3. Premature Crystallization: The product crystallized too quickly during hot filtration, resulting in loss of material. | 1. Use a Solvent/Anti-Solvent System: Dissolve the crude salt in a minimum amount of a good solvent (e.g., hot isopropanol, ethanol) and slowly add a poor solvent (anti-solvent) like diethyl ether or ethyl acetate until turbidity persists. Cool slowly. 2. Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate and attempt a second crystallization. 3. Pre-heat Funnel: Use a pre-heated filter funnel or a jacketed funnel during the hot filtration step to prevent the product from crashing out. |
| Purity Fails to Improve After Recrystallization | 1. Co-crystallization: The primary impurity has a very similar structure and solubility profile, leading it to be incorporated into the product's crystal lattice.[7] 2. Inappropriate Solvent System: The chosen solvent does not effectively differentiate between the product and the impurity. | 1. Switch Purification Method: This is a strong indication that recrystallization is not the right tool. Immediately proceed to an acid-base workup (Protocol 2). The difference in basicity between your secondary amine product and a potential tertiary amine impurity can often be exploited during extraction. 2. Attempt Chromatography on the Free Base: Convert the salt to the free base and purify using silica gel column chromatography. A hexane/ethyl acetate gradient is a good starting point. |
Section 3: Key Protocols & Methodologies
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid and aims to remove impurities with different solubility characteristics.
-
Solvent Selection: Choose an appropriate solvent or solvent system. Isopropanol (IPA), ethanol, or acetonitrile are excellent starting points. (See Table 2 for suggestions).
-
Dissolution: Place the crude 2,6-difluoro-N-methylaniline hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent, followed by a wash with a non-polar solvent like cold diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the product by melting point and HPLC/NMR to confirm purity.
Protocol 2: Purification via Acid-Base Workup
This is a powerful technique for removing non-basic impurities and can be more effective than recrystallization.
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH > 8, check with pH paper). The free aniline base will precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash them sequentially with water (1x) and then with brine (1x) to remove residual base and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base, which may be an oil or solid.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether). With stirring, add a stoichiometric amount of anhydrous HCl (commercially available as solutions in isopropanol or dioxane are ideal).
-
Isolation: The hydrochloride salt will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., diethyl ether) and dry under high vacuum.[8]
Section 4: Visual Guides & Data
Diagrams and Workflows
Data Tables
Table 1: Common Potential Impurities and Their Origin
| Impurity Name | Structure | Likely Origin | Recommended Removal Method |
| 2,6-Difluoroaniline | C₆H₅F₂N | Unreacted starting material | Acid-Base Workup, Recrystallization |
| 2,6-Difluoro-N,N-dimethylaniline | C₈H₉F₂N | Over-alkylation side product | Acid-Base Workup, Chromatography |
| Oxidation Byproducts | Polymeric/Colored | Air oxidation of aniline | Acid-Base Workup + Carbon, Recrystallization |
| Isomeric Anilines | C₇H₈F₂N | Impure starting 2,6-difluoroaniline | Chromatography of free base |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent(s) | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | Good balance of solvency when hot and poor solvency when cold for many aniline hydrochlorides.[9] |
| Ethanol | Single Solvent | Similar to IPA, but the product may be slightly more soluble, potentially lowering yield. |
| Acetonitrile | Single Solvent | A more polar aprotic option; can provide different selectivity for impurity removal. |
| IPA / Diethyl Ether | Solvent / Anti-solvent | Excellent for controlled crystallization. Dissolve in minimal hot IPA, add ether until cloudy, then cool.[10] |
| Ethanol / Ethyl Acetate | Solvent / Anti-solvent | A slightly more polar version of the above system. Good for fine-tuning solubility. |
References
-
MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. Available from: [Link]
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
- Google Patents. US5091580A - Process for the preparation of 2,6-difluoroaniline.
- Google Patents. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
PubChem. 2,6-Difluoro-3-methylaniline. Available from: [Link]
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available from: [Link]
-
Organic Syntheses. Procedure 4. Available from: [Link]
-
Taylor & Francis Online. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 2,6-Dimethylaniline. Available from: [Link]
-
Reddit. Can i still crystallize salts even when there is impurities in the solution?. Available from: [Link]
-
Reddit. Purify and dry aniline?. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]
Sources
- 1. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]
- 2. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. carlroth.com [carlroth.com]
- 6. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification and Impurity Troubleshooting for 2,6-Difluoro-N-Methylaniline Synthesis
Welcome to the technical support center for the synthesis of 2,6-difluoro-N-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying this critical intermediate. As a key building block in numerous pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed purification protocols, and answers to frequently encountered questions.
Section 1: Frequently Asked Questions (FAQs) - Proactive Troubleshooting
This section addresses the most common issues encountered during the synthesis of 2,6-difluoro-N-methylaniline, which is typically prepared via N-methylation of 2,6-difluoroaniline.
Q1: What are the primary impurities I should anticipate in my crude product, and what are their sources?
A: Understanding the origin of impurities is the first step toward effective removal. In a typical N-methylation reaction, you can expect three main classes of impurities:
-
Process-Related Impurities: These arise directly from the reaction chemistry.
-
Unreacted Starting Material (2,6-Difluoroaniline): This is the most common impurity, resulting from an incomplete reaction. Its presence indicates that reaction kinetics, stoichiometry, or catalyst activity may need optimization.
-
Over-Methylated Product (2,6-Difluoro-N,N-dimethylaniline): The formation of this tertiary amine is a frequent side reaction, especially if the reaction is allowed to proceed for too long, the temperature is too high, or an excess of the methylating agent is used.[2]
-
-
Starting Material-Related Impurities: The purity of your final product is dictated by the purity of your starting materials.
-
Isomeric Difluoroanilines (e.g., 2,3-difluoroaniline, 2,5-difluoroaniline): If the synthesis of the 2,6-difluoroaniline starting material is not well-controlled, other isomers may be present.[3] These can be particularly challenging to remove as their physical properties are often very similar to the desired product.
-
-
Reagent-Related Impurities:
Q2: How can I effectively monitor the reaction to minimize the formation of key impurities like the N,N-dimethyl byproduct?
A: Real-time reaction monitoring is crucial for maximizing yield and minimizing difficult-to-remove impurities. We recommend the following:
-
Thin-Layer Chromatography (TLC): This is the simplest method. The primary amine (starting material), secondary amine (product), and tertiary amine (byproduct) will have different polarities and thus different Rf values, typically in a non-polar solvent system (e.g., Hexane/Ethyl Acetate). The tertiary amine, being the least polar, will have the highest Rf.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative insight. By taking aliquots from the reaction mixture over time, you can track the consumption of the starting material and the formation of both the desired product and the over-methylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Like GC-MS, HPLC offers excellent separation and quantification capabilities for monitoring reaction progress.[6]
Q3: What is the most effective initial work-up procedure to remove non-basic impurities and residual reagents before fine purification?
A: An acid-base extraction is a highly effective first step. Because your starting material, product, and amine-based impurities are all basic, they can be separated from neutral organic impurities.
-
Dilute the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate all amine species, pulling them into the aqueous layer.
-
Separate the layers and discard the organic layer, which contains neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 5M NaOH) until it is strongly alkaline (pH > 12).
-
Extract the free amines back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure provides a cleaner crude product that is enriched in the desired amine mixture, making subsequent purification steps more efficient.
Section 2: Troubleshooting and Purification Guides
This section provides structured workflows for addressing specific impurity problems identified after initial analysis.
Problem: Significant Unreacted 2,6-Difluoroaniline Detected
-
Root Cause Analysis: This typically points to an incomplete reaction due to insufficient reaction time, low temperature, a stoichiometric imbalance (not enough methylating agent), or poor catalyst activity.
-
Identification: The starting material has a lower boiling point and is more polar than the N-methylated product. This can be confirmed by GC-MS or by comparing with a standard on TLC.
-
Purification Strategy: The significant difference in boiling points and polarity between the primary and secondary amines makes separation straightforward.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 2,6-Difluoroaniline | 129.11 | 51-52 °C / 15 mmHg | High |
| 2,6-Difluoro-N-methylaniline | 143.14 | ~180-190 °C (est.) | Medium |
| 2,6-Difluoro-N,N-dimethylaniline | 157.17 | Higher than product | Low |
Table 1: Physical Properties of Key Compounds
Workflow: Purification via Vacuum Distillation
This method is ideal for larger-scale purifications where the boiling point difference is significant.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head for high efficiency.
-
Vacuum: Apply a stable vacuum (e.g., 10-15 mmHg).
-
Heating: Gradually heat the distillation flask using an oil bath.
-
Fraction 1 (Forerun): Collect the initial, lower-boiling fraction, which will be enriched in 2,6-difluoroaniline.
-
Fraction 2 (Product): As the temperature stabilizes at a higher point, collect the main fraction corresponding to your desired product, 2,6-difluoro-N-methylaniline.
-
Validation: Analyze all collected fractions by GC or TLC to confirm their identity and purity before combining the pure product fractions.
Problem: Presence of 2,6-Difluoro-N,N-dimethylaniline (Over-methylation)
-
Root Cause Analysis: Over-methylation occurs when the reaction conditions are too harsh or the reaction is run for an extended period. The secondary amine product is still nucleophilic and can react further.
-
Identification: This tertiary amine impurity is less polar and has a higher boiling point than the desired secondary amine product. It will appear as a spot with a higher Rf on TLC and a later-eluting peak in reverse-phase HPLC.
-
Purification Strategy: The small difference in polarity and boiling point makes separation more challenging than removing the starting material. Flash column chromatography is the preferred method, especially for lab-scale quantities.
Workflow: Purification via Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a low-polarity solvent system, such as Hexane/Ethyl Acetate (e.g., 98:2 ratio).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity solvent system.
-
The least polar compound, 2,6-difluoro-N,N-dimethylaniline, will elute first.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 Hexane/Ethyl Acetate) to elute the desired product, 2,6-Difluoro-N-methylaniline.
-
-
Monitoring: Collect fractions and monitor them by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 3: Visualized Workflows
Visual aids can help in decision-making and process understanding. The following diagrams outline logical workflows for impurity troubleshooting and a standard synthesis-purification sequence.
Caption: Impurity Identification and Purification Decision Tree.
Section 4: Standardized Analytical Protocol
Consistent and reliable analysis is key to quality control. The following HPLC method can be used for both reaction monitoring and final purity assessment.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
Objective: To separate and quantify 2,6-difluoroaniline, 2,6-difluoro-N-methylaniline, and 2,6-difluoro-N,N-dimethylaniline.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.[7] |
Table 2: Recommended HPLC Analytical Conditions
-
Expected Elution Order: 1. 2,6-Difluoroaniline (most polar), 2. 2,6-Difluoro-N-methylaniline, 3. 2,6-Difluoro-N,N-dimethylaniline (least polar).
-
Quantification: Purity is determined by the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram.
References
-
MySkinRecipes. 2,6-Difluoro-N-methylaniline hydrochloride. [Link]
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
-
Giménez-Cabrera, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
PrepChem. Synthesis of 2,6-dimethylaniline. [Link]
-
Hyma Synthesis Pvt. Ltd. Custom Synthesis Services. [Link]
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
Fijałek, Z., et al. (2003). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Google Patents.
-
PubChem. 2,6-Difluoro-3-methylaniline Compound Summary. [Link]
-
Ivanova, I. I., et al. (2001). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Journal of Catalysis. [Link]
-
PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]
-
Organic Syntheses. 2,6-Dichloroaniline Procedure. [Link]
-
Whittaker, A. M., et al. (2017). Homogeneous borrowing hydrogen catalysis by earth-abundant first row transition metals. Organic & Biomolecular Chemistry. [Link]
-
PubChem. 2,6-Difluoroaniline Compound Summary. [Link]
-
Kim, J., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
Sources
- 1. 2,6-Difluoro-N-methylaniline hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time for N-Methylation of Anilines
Welcome to the technical support center for the N-methylation of anilines. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the efficiency and success of their N-methylation reactions. N-methylated anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, achieving rapid, selective, and high-yielding methylation can be challenging. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges.
Troubleshooting Guide: Diagnosis and Solutions for Common Issues
This section addresses specific problems you may encounter during the N-methylation of anilines. Each issue is presented in a question-and-answer format, providing not just a solution, but the chemical reasoning behind it.
Question 1: My N-methylation reaction is sluggish or incomplete. What are the likely causes and how can I accelerate it?
A slow or incomplete reaction is one of the most common hurdles in N-methylation. The reaction rate is fundamentally governed by the nucleophilicity of the aniline, the electrophilicity of the methylating agent, the reaction conditions (temperature, solvent), and the choice of base.
Underlying Causes & Corrective Actions:
-
Low Nucleophilicity of the Aniline:
-
Explanation: The lone pair of electrons on the nitrogen atom of aniline is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ on the aniline ring further decrease the electron density on the nitrogen, making the aniline a weaker nucleophile and slowing down the reaction. Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ increase nucleophilicity.
-
Solution: For anilines bearing EWGs, more forcing conditions are typically required.
-
Increase Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the higher energy barrier. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is often a good starting point.
-
Use a Stronger Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can deprotonate the aniline to form the more nucleophilic anilide anion, which can significantly accelerate the reaction.[1] However, be mindful of potential side reactions with sensitive functional groups.
-
Choose a More Reactive Methylating Agent: If using a mild agent like dimethyl carbonate, switching to a more potent one like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) will increase the reaction rate.
-
-
-
Insufficient Reactivity of the Methylating Agent:
-
Explanation: Methylating agents vary greatly in their reactivity. "Green" reagents like dimethyl carbonate (DMC) are less reactive and often require higher temperatures or catalysts compared to traditional agents like methyl iodide.
-
Solution:
-
Catalyst Addition: For reactions with DMC, the use of a catalyst such as an alkali-metal-exchanged faujasite (e.g., NaY zeolite) can dramatically improve reaction rates.[2]
-
Reagent Choice: As mentioned, switching to a more electrophilic methylating agent is a direct way to speed up the reaction. The general order of reactivity is CH₃I > (CH₃)₂SO₄ > CH₃OTs > DMC.
-
-
-
Inappropriate Solvent or Base:
-
Explanation: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free. The choice of base is also crucial; it must be strong enough to deprotonate the aniline (or scavenge the acid byproduct) but not so strong as to cause unwanted side reactions. Weaker bases like K₂CO₃ may be insufficient for deactivated anilines.[1]
-
Solution:
-
Solvent Screen: If your aniline has poor solubility, consider a solvent screen. For zeolite-catalyzed reactions with DMC, solvent polarity has a significant impact; less polar solvents can sometimes lead to faster rates by minimizing competitive adsorption to the catalyst surface.[2]
-
Base Optimization: Screen a range of bases, from inorganic bases like K₂CO₃ and Cs₂CO₃ to stronger organic bases like DBU or non-nucleophilic bases like Hünig's base. For modern catalytic systems using methanol as the methyl source, bases like NaOH or Cs₂CO₃ have proven effective.[3][4]
-
-
Below is a troubleshooting workflow to address a slow reaction:
Caption: Troubleshooting workflow for slow N-methylation reactions.
Question 2: I am observing significant amounts of the di-methylated product (quaternary ammonium salt). How can I improve selectivity for the mono-methylated product?
Over-methylation is a common side reaction, especially with highly reactive methylating agents and unhindered anilines.[2] The N-methylaniline product is often more nucleophilic than the starting primary aniline, leading to a second methylation event.
Controlling Selectivity:
-
Stoichiometry Control:
-
Explanation: The most straightforward approach is to limit the amount of the methylating agent.
-
Solution: Use a strict 1.0 to 1.1 equivalent of the methylating agent relative to the aniline. Adding the methylating agent slowly (e.g., via syringe pump) to a solution of the aniline and base can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
-
Choice of Methylating Agent and Catalyst:
-
Explanation: Bulky or less reactive methylating agents can improve selectivity. Certain catalytic systems are also designed for high mono-methylation selectivity.
-
Solution:
-
Dimethyl Carbonate (DMC): DMC is an excellent reagent for selective mono-N-methylation, especially when catalyzed by zeolites.[2] The reaction often proceeds through a carbamate intermediate, which is less prone to over-methylation.
-
Catalytic Systems: Many modern transition-metal-catalyzed methods using methanol as the methyl source show excellent selectivity for mono-methylation.[3][4] These reactions proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which offers better control.[3]
-
-
-
Steric Hindrance:
-
Explanation: Steric hindrance around the nitrogen atom can disfavor the second methylation step.
-
Solution: While you cannot change the substrate, this principle explains why ortho-substituted anilines are often less prone to di-methylation than their para- or meta-isomers.[5]
-
-
Reaction Conditions:
-
Explanation: Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled mono-methylated product over the thermodynamically favored di-methylated product.
-
Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Question 3: I am using a "green" methylating agent like methanol, but the reaction is very slow and requires high temperatures. How can I optimize it?
Methanol is an attractive, green C1 source for methylation, but its use requires catalytic activation through a "borrowing hydrogen" mechanism.[3] This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction.
Optimization Strategies:
-
Catalyst Choice is Key:
-
Explanation: The entire process hinges on the catalyst's ability to facilitate the hydrogen transfer steps. Noble metals like Ruthenium and Iridium are commonly used.
-
Solution:
-
Ruthenium Catalysts: Cyclometalated ruthenium complexes have been shown to be highly effective, allowing for methylation at temperatures as low as 60 °C.[3] Other Ru-based catalysts have also demonstrated high yields at elevated temperatures.[5][6]
-
Iridium Catalysts: Iridium complexes bearing N-heterocyclic carbene (NHC) ligands are also powerful catalysts for this transformation.[4]
-
Catalyst Loading: While initial screens might use 1-2 mol% catalyst, optimization can often reduce this to 0.5 mol% or even lower without significant loss of activity.[5]
-
-
-
Base Selection:
-
Explanation: The base plays a crucial role in the catalytic cycle, often in the initial dehydrogenation of methanol.
-
Solution: While strong bases like KOtBu are sometimes used, many modern systems work well with cheaper and weaker bases like NaOH, K₂CO₃, or Cs₂CO₃.[3][5] The choice of base can be catalyst-dependent, so it's a key parameter to screen.
-
-
Temperature and Time:
-
Explanation: The dehydrogenation of methanol is often the rate-limiting step and has a significant energy barrier.[3]
-
Solution: While some advanced catalysts work at 60 °C, temperatures of 120-140 °C are more common for many systems.[3][5][7] A typical reaction time is between 12 and 24 hours.[5][7]
-
Sources
- 1. reddit.com [reddit.com]
- 2. iris.unive.it [iris.unive.it]
- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted N-Methylanilines
Welcome to the technical support center for the synthesis of substituted N-methylanilines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to combine technical accuracy with practical, field-proven insights to ensure your success in the laboratory.
Substituted N-methylanilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] However, their synthesis is often fraught with challenges, from achieving selective mono-methylation to dealing with difficult substrates and reaction conditions. This guide provides a structured approach to overcoming these obstacles.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the synthesis of substituted N-methylanilines.
Q1: My primary challenge is over-alkylation, leading to significant formation of N,N-dimethylaniline. How can I improve selectivity for the mono-methylated product?
A1: Over-alkylation is a classic problem in the N-alkylation of amines because the N-methylaniline product is often more nucleophilic than the starting aniline.[2] Here are several strategies to enhance mono-methylation selectivity:
-
Choice of Methylating Agent:
-
Dimethyl Carbonate (DMC): DMC is an environmentally friendly methylating agent that often provides higher selectivity for mono-methylation compared to traditional reagents like methyl halides or dimethyl sulfate.[3] The reaction with DMC can proceed through a carbamate intermediate, which helps to prevent over-methylation.[4]
-
Methanol via "Borrowing Hydrogen" Catalysis: This atom-economical method uses a transition-metal catalyst (e.g., based on Ru, Ir, or Mn) to temporarily "borrow" hydrogen from methanol to form an aldehyde in situ, which then undergoes reductive amination.[5][6] The controlled, catalytic nature of this process can favor mono-alkylation.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is crucial. Using a minimal excess or even a 1:1 ratio of the methylating agent to the aniline can reduce the likelihood of a second methylation event.
-
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction progress closely to stop it upon consumption of the starting material can prevent the formation of the tertiary amine.
-
-
Catalyst Systems:
-
Heterogeneous Catalysts: Zeolites (X- and Y-type) have been shown to promote selective mono-N-methylation with dimethyl carbonate, even with deactivated anilines.[4] The shape-selective nature of the zeolite pores can play a role in preventing the bulkier N-methylaniline from further reacting.
-
Homogeneous Catalysts: Specific pincer-type complexes of manganese and ruthenium have been developed for the selective N-monomethylation of anilines using methanol.[6]
-
Q2: I am working with an aniline that has a strong electron-withdrawing group, and the reaction is very sluggish. What can I do to improve the conversion?
A2: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) decrease the nucleophilicity of the aniline nitrogen, making it less reactive. To overcome this, you may need to adjust your synthetic strategy:
-
More Forcing Reaction Conditions: Increasing the reaction temperature, pressure (in a sealed vessel or using a back-pressure regulator in a flow system), or reaction time can help drive the reaction to completion.[3][5]
-
Stronger Bases: In catalytic systems, particularly those involving "borrowing hydrogen" or Buchwald-Hartwig amination, a stronger base (e.g., KOtBu) may be required to facilitate the deprotonation of the less nucleophilic aniline.
-
Alternative Synthetic Routes:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often tolerant of a wide range of functional groups, including electron-withdrawing ones.[7][8][9][10] You would use a methylamine equivalent as the coupling partner with your substituted aryl halide or tosylate.
-
Reductive Amination: If your aniline is particularly unreactive towards alkylation, you could consider a reductive amination approach using formaldehyde or paraformaldehyde as the C1 source and a suitable reducing agent.[11]
-
It is important to note that with strongly electron-withdrawing groups, side reactions can become more competitive under harsh conditions.[5]
Q3: My aniline substrate has bulky ortho-substituents, and I am getting very low yields. How can I address this steric hindrance?
A3: Steric hindrance around the amino group is a significant challenge that can dramatically slow down the reaction rate.[12][13][14][15][16] Here are some approaches to consider:
-
Catalyst and Ligand Selection:
-
Buchwald-Hartwig Amination: This method is particularly well-suited for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines) on the palladium catalyst is crucial for promoting the reductive elimination step that forms the C-N bond.[17]
-
Smaller Methylating Agents: Using a less sterically demanding source of the methyl group, such as formaldehyde in a reductive amination, might be more effective than larger methylating agents.
-
-
Reaction Conditions:
-
Higher Temperatures: Increased thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Longer Reaction Times: These reactions often require significantly longer times to reach acceptable conversions.
-
The choice of solvent can also play a role; a less coordinating solvent might be beneficial in some catalytic cycles.
Q4: My purified N-methylaniline product is colorless initially but turns brown over time. What is causing this, and how can I prevent it?
A4: The discoloration of N-methylanilines is typically due to oxidation.[18] Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities.
-
Storage:
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Use amber or opaque vials to protect it from light.
-
Store at a low temperature (refrigerated or frozen).
-
-
Purification:
-
Ensure that all traces of metal catalysts from the reaction are removed during workup and purification, as they can catalyze oxidation.
-
Distillation under reduced pressure is an effective method for purifying N-methylanilines and can remove colored, non-volatile impurities.
-
-
Antioxidants:
-
In some industrial applications, small amounts of antioxidants are added to prevent discoloration, although this is less common for laboratory-scale samples intended for further reaction.[18]
-
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methods.
Troubleshooting Reductive Amination using Methanol (Borrowing Hydrogen)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Deactivated substrate (strong EWGs). 4. Catalyst poisoning. | 1. Use a fresh batch of catalyst or pre-activate it if required by the protocol. 2. Gradually increase the reaction temperature.[5] 3. Increase catalyst loading or switch to a more active catalyst system. 4. Ensure all reagents and solvents are pure and dry. |
| Poor Selectivity (Formation of N,N-dimethylaniline) | 1. High temperature or prolonged reaction time. 2. High catalyst loading. | 1. Monitor the reaction by GC or TLC and stop it once the starting material is consumed. 2. Reduce the catalyst loading. |
| Formation of Side Products (e.g., N-phenylformamide) | 1. Incomplete reduction of the intermediate imine or formamide. | 1. Ensure the hydrogen source (in this case, derived from methanol) is not depleted. 2. Check the integrity of the catalyst. |
Troubleshooting N-Methylation with Dimethyl Carbonate (DMC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Reaction or Very Slow Reaction | 1. Insufficient temperature. 2. Ineffective catalyst (if used). | 1. DMC reactions often require elevated temperatures (120-180 °C).[19] 2. If using a catalyst like a zeolite, ensure it is properly activated. |
| Low Selectivity for Mono-methylation | 1. High temperature and/or pressure. 2. Large excess of DMC. | 1. Optimize the temperature; excessively high temperatures can lead to over-methylation. 2. Reduce the molar ratio of DMC to the aniline. |
| Pressure Buildup in a Sealed Reactor | 1. Formation of dimethyl ether and CO₂ as byproducts. | 1. Conduct the reaction in a vessel rated for the expected pressure or use a continuous flow setup with a back-pressure regulator.[3] |
III. Experimental Protocols & Workflows
Protocol 1: Selective Mono-N-Methylation of an Aniline using Methanol and a Ruthenium Catalyst
This protocol is based on the principles of "borrowing hydrogen" catalysis, which is an atom-economical and environmentally friendly method.[6]
Step-by-Step Methodology:
-
Reactor Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 equiv), the Ru catalyst (e.g., 0.5 mol%), and a weak base such as Cs₂CO₃ (0.5 equiv).[6]
-
Reagent Addition: Add anhydrous methanol (1 mL) to the Schlenk tube.[6]
-
Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 12 hours.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure (in vacuo).[6]
-
The residue can then be purified directly.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-methylaniline.[6]
Workflow Diagram:
Caption: Workflow for Ru-catalyzed N-methylation.
Protocol 2: Eschweiler-Clarke Reaction for N-Methylation
The Eschweiler-Clarke reaction is a classic method for the methylation of amines using formic acid and formaldehyde.[11][20][21] It is particularly useful for synthesizing tertiary amines but can be adapted for secondary amines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted aniline (1.0 equiv), aqueous formaldehyde (e.g., 37% solution, 2.2 equiv), and formic acid (2.0 equiv).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction progress can be monitored by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the excess formic acid until the solution is basic (pH > 8). Be cautious as CO₂ evolution can cause frothing.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under vacuum or by column chromatography.
Logical Relationship Diagram:
Caption: Key steps in the Eschweiler-Clarke reaction.
IV. References
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). ACS Publications. [Link]
-
Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst 1. (n.d.). ResearchGate. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC - NIH. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals. [Link]
-
Synthesis of n-methylaniline. (n.d.). Google Patents.
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). PMC - NIH. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). [Link]
-
Manufacturing method for halogen substituted N-methylaniline. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);.... (n.d.). ResearchGate. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Taylor & Francis. [Link]
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. (n.d.). IAENG. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). RSC Publishing. [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024). ResearchGate. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). [Link]
-
N‐Alkylation of aniline with benzyl alcohol. (n.d.). ResearchGate. [Link]
-
Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. (n.d.). IRIS. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. [Link]
-
N‐Methylation of amines using formic acid as a C1 source.... (n.d.). ResearchGate. [Link]
-
Synthesis of New Sterically Hindered Anilines. (n.d.). ResearchGate. [Link]
-
m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube. [Link]
-
Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). Green Chemistry (RSC Publishing). [Link]
Sources
- 1. echemi.com [echemi.com]
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- 4. iris.unive.it [iris.unive.it]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
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- 19. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Selective Mono-N-Alkylation of Anilines
Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with selectivity in aniline N-alkylation. Over-alkylation, leading to the formation of undesired N,N-dialkylated and even quaternary ammonium salt byproducts, is a common hurdle that can significantly impact yield and purification efficiency.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clean, selective mono-N-alkylation of anilines.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during aniline alkylation, providing explanations for the underlying chemical principles and actionable solutions.
Core Problem: The Inherent Reactivity of Amines
The central challenge in selective mono-alkylation stems from the electronic nature of the amino group. The nitrogen lone pair in aniline makes it nucleophilic.[1] After the first alkylation, the resulting secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the alkylating agent. This leads to a mixture of mono-, di-, and sometimes even tri-alkylated products.[2]
Question 1: My reaction is producing a significant amount of N,N-dialkylated aniline. How can I favor mono-alkylation?
Answer: This is the most frequent issue. There are several effective strategies, ranging from simple adjustments to a complete change in methodology.
-
Strategy 1: Adjusting Stoichiometry and Reaction Conditions
-
Insight: Le Châtelier's principle can be applied here. By using a large excess of the aniline starting material relative to the alkylating agent, you increase the probability of the alkylating agent encountering an unreacted aniline molecule rather than a mono-alkylated one.
-
Troubleshooting Steps:
-
Increase Aniline Excess: Start with a 3-5 fold molar excess of aniline. In some cases, an even larger excess may be necessary.
-
Control Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first.
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as a reasonable amount of the mono-alkylated product has formed, before significant dialkylation occurs.[3][4]
-
-
-
Strategy 2: Acylation as a Protective Group Strategy
-
Insight: This is a robust, classic method to prevent dialkylation. By converting the highly reactive amino group into a less nucleophilic amide (e.g., an acetanilide), you "tame" its reactivity. The bulky acetyl group also sterically hinders the nitrogen, making a second alkylation difficult. The amide can then be easily hydrolyzed back to the amine after the reaction.[5][6]
-
When to use it: This is an excellent choice when working with precious or complex anilines where maximizing the yield of the mono-alkylated product is critical.
-
-
Strategy 3: Reductive Amination
-
Insight: Instead of using alkyl halides, this method involves reacting the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated aniline.[7] This is a highly controlled, high-yielding alternative to direct alkylation.
-
When to use it: Reductive amination is often the preferred method for clean, selective mono-alkylation and is compatible with a wide range of functional groups.[8][9]
-
Question 2: I am attempting a Friedel-Crafts alkylation of aniline, but it's not working. What is going wrong?
Answer: Aniline and many of its derivatives are generally unsuitable for direct Friedel-Crafts alkylation.
-
Causality: The amino group (-NH₂) of aniline is a Lewis base, which reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[5][10] This acid-base reaction forms a deactivating complex, where the nitrogen atom acquires a positive charge. This positively charged group strongly deactivates the aromatic ring towards electrophilic attack.[5][10]
-
Solution: To perform a Friedel-Crafts reaction on an aniline, you must first protect the amino group by converting it into an amide, as described in Strategy 2 above. The amide is less basic and will not irreversibly bind to the Lewis acid catalyst. After the Friedel-Crafts reaction, the amide can be hydrolyzed to reveal the amino group.[5]
Question 3: My purification is very difficult due to the similar boiling points of mono- and di-alkylated products. Are there any chemical purification methods?
Answer: Yes, when physical separation methods like distillation or chromatography are challenging, a chemical separation can be very effective.
-
Insight: This method exploits the difference in reactivity between the secondary (mono-alkylated) and tertiary (di-alkylated) amines.
-
Protocol Outline:
-
Treat the crude product mixture with phthalic anhydride.
-
The mono-alkylated secondary amine will react to form a phthalic acid derivative (a mono-N-alkyl-phthalanilic acid).[11]
-
The di-alkylated tertiary amine will not react.
-
The acidic phthalic acid derivative can be easily separated from the unreacted tertiary amine by extraction with an aqueous base.
-
The purified mono-alkylated amine can then be recovered by hydrolysis of the phthalanilic acid.[11]
-
Part 2: Advanced Methodologies & Protocols
For syntheses requiring high selectivity and functional group tolerance, modern catalytic methods are often superior.
Catalytic Approaches for Selective Mono-N-Alkylation
Modern organic synthesis has moved towards catalytic methods that offer high selectivity under milder conditions.
| Method | Alkylating Agent | Catalyst Type | Key Advantage |
| Borrowing Hydrogen | Alcohols | Manganese Pincer Complexes | High atom economy; water is the only byproduct.[12] |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium with bulky phosphine ligands | Excellent for forming N-aryl bonds; broad substrate scope.[13][14] |
| Zeolite-Catalyzed Alkylation | Alcohols | Zeolites (Solid Acids) | Shape-selectivity of the catalyst can favor mono-alkylation.[4] |
| Pd-mediated Oxidation/Addition | Primary Amines | Palladium on Charcoal (Pd/C) | High atom economy; uses amines as alkylating agents.[15] |
Experimental Protocol 1: Acylation of Aniline for Protection
This protocol details the formation of acetanilide, a common intermediate for preventing dialkylation.
Objective: To protect the amino group of aniline via acetylation.
Materials:
-
Aniline (500 mg)
-
Deionized Water (14 mL)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg)
-
Ice bath, beakers, filtration apparatus
Procedure:
-
In a 50 mL beaker, combine 500 mg of aniline and 14 mL of water. Note that aniline is not fully soluble.
-
Slowly add 0.45 mL of concentrated HCl to the mixture while stirring. The aniline will dissolve to form aniline hydrochloride.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.[6]
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid acetanilide by vacuum filtration and wash with a small amount of cold water.[6]
-
The resulting acetanilide can be carried forward to the alkylation step after drying.
Experimental Protocol 2: Reductive Amination of Aniline with Benzaldehyde
Objective: To synthesize N-benzylaniline with high selectivity.
Materials:
-
Aniline
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM) or Methanol
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve aniline (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions to the reaction mixture. Note: STAB is a mild and selective reducing agent often preferred for reductive aminations.[16]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-benzylaniline, which can then be purified by column chromatography if necessary.
Part 3: Mechanistic Insights & Visualizations
Understanding the reaction pathways is crucial for effective troubleshooting.
Alkylation vs. Dialkylation Pathway
The following diagram illustrates the competitive nature of mono- and di-alkylation. The mono-alkylated product (Secondary Amine) is often more nucleophilic, leading to the undesired di-alkylated product.
Caption: Competitive pathways in aniline alkylation.
Decision Workflow for Preventing Dialkylation
This workflow provides a logical approach to selecting the appropriate strategy for your specific synthetic challenge.
Caption: Decision workflow for troubleshooting aniline dialkylation.
References
-
Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]
-
Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. [Link]
- Process for the selective alkylation of an aniline.
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Method of separating alkyl anilines.
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Connect. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Sources
- 1. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 2. tsijournals.com [tsijournals.com]
- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2,6-difluoro-N-methylaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a valued researcher, you are likely working with 2,6-difluoro-N-methylaniline due to its significance as a key intermediate in the synthesis of high-value targets like pharmaceuticals and agrochemicals.[1] However, this substrate presents a unique and formidable set of challenges. This guide is designed to move beyond generic advice, providing you with a causal understanding of the hurdles you may face and offering field-proven strategies to overcome them. We will explore the most common synthetic transformations and provide direct, actionable troubleshooting steps to elevate your experimental success.
Section 1: Understanding the Core Challenges
FAQ: Why are my reactions with 2,6-difluoro-N-methylaniline consistently sluggish or low-yielding?
Answer: The difficulty arises from an unfortunate synergy of two distinct molecular properties: severe steric hindrance and profound electronic deactivation.
-
Steric Hindrance: The two fluorine atoms flanking the N-methylamino group create a highly congested environment. This bulkiness physically impedes the approach of the nitrogen atom to a metal center in a catalytic cycle or to an electrophile, dramatically slowing down key steps like ligand association or nucleophilic attack.[2]
-
Electronic Deactivation: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This significantly reduces the nucleophilicity of the nitrogen's lone pair, making it a much weaker reactant compared to standard anilines.[3][4]
This combination means that standard reaction conditions developed for simpler anilines will almost certainly fail. Success requires a catalytic system specifically engineered to overcome both of these obstacles simultaneously.
Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is arguably the most common and challenging reaction performed with this substrate. Low yields, failed reactions, and side products are frequent complaints.
FAQ 1: My Buchwald-Hartwig amination of 2,6-difluoro-N-methylaniline with an aryl halide has failed. What are the most critical parameters to optimize?
Answer: A failed Buchwald-Hartwig reaction with this substrate is almost always due to an insufficiently active catalytic system. The three pillars of your system—Ligand, Base, and Catalyst Precursor —must be correctly chosen. The rate-limiting step is typically the C-N reductive elimination from the palladium center, which is notoriously slow for sterically hindered and electron-deficient substrates.
Your optimization strategy should be systematic. Instead of randomly changing variables, address the most likely points of failure in the catalytic cycle first.
FAQ 2: How do I select the optimal catalyst system (ligand, base, precatalyst) for coupling with 2,6-difluoro-N-methylaniline?
Answer: You must select components that work together to create a highly active and stable catalytic species.
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ or even bidentate ligands like BINAP are often ineffective. You require modern, bulky, and electron-rich monophosphine biaryl ligands. These ligands form highly active, low-coordinate Pd(0) species that accelerate both the initial oxidative addition and the final, difficult reductive elimination step.[3]
-
Base Selection: The N-H bond of 2,6-difluoro-N-methylaniline is weakly acidic due to electronic withdrawal. A strong, non-nucleophilic base is essential for efficient deprotonation to form the active amine nucleophile.[3] Sodium or potassium tert-butoxide are the standards. Often, potassium bases (KOtBu, K₃PO₄) can offer different reactivity profiles due to cation effects and solubility.
-
Use a Well-Defined Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. Modern, air-stable precatalysts (e.g., XPhos-Pd-G3) contain the ligand already bound and are designed for reliable activation, leading to more reproducible and higher-yielding reactions.[3]
The following table summarizes recommended starting points for catalyst system screening.
| Component | Recommended Reagents | Rationale & Causality |
| Ligand | XPhos, RuPhos, BrettPhos | These bulky biarylphosphine ligands possess large cone angles that promote the sterically demanding C-N reductive elimination step, which is often rate-limiting for this substrate.[3] |
| Base | NaOtBu, KOtBu | Strong, non-nucleophilic alkoxides are required to effectively deprotonate the electron-deficient aniline N-H bond, which is less acidic than in typical anilines.[3] |
| Pd Source | XPhos-Pd-G3, RuPhos-Pd-G4 | Well-defined precatalysts ensure a reliable 1:1 Pd:Ligand ratio and consistent activation to the active Pd(0) species, improving reproducibility over in situ methods.[3][5] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic, non-coordinating solvents are generally preferred. The choice can affect the solubility of the base and intermediates, influencing reaction rates. |
FAQ 3: I'm observing significant hydrodehalogenation of my aryl halide coupling partner. How can I suppress this side reaction?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway or decomposition of the palladium-amide intermediate.
Strategies to Minimize Hydrodehalogenation:
-
Strengthen the Catalyst System: A more active catalyst promotes the desired C-N coupling to outcompete the side reaction. Switching to a bulkier, more electron-rich ligand (e.g., from XPhos to a more advanced generation ligand) can accelerate the reductive elimination, which is the productive pathway.[6]
-
Use a Weaker, Hindered Base: While a strong base is needed, extremely reactive bases can sometimes promote side reactions. In some cases, switching from NaOtBu to a weaker base like K₃PO₄ or a more hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial, though this requires careful optimization as it may slow the desired reaction.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can sometimes disproportionately slow the decomposition pathways responsible for hydrodehalogenation.
-
Ensure Anhydrous Conditions: Water can be a proton source for the hydrodehalogenation product. Rigorously drying all reagents and solvents is crucial.
Section 3: Navigating C-H Functionalization
Beyond C-N coupling, direct functionalization of C-H bonds offers powerful, atom-economical synthetic routes.
FAQ 4: I want to functionalize the N-methyl group. What catalytic systems are effective for α-C(sp³)–H activation?
Answer: The C-H bonds on the N-methyl group are potential handles for functionalization. This typically proceeds via a radical mechanism or through organometallic C-H activation.
An established method is the iron-catalyzed cross-dehydrogenative coupling (CDC) . This approach allows for the formation of a C-C bond between the N-methyl group and another C(sp³)-H bond, for instance, from cyclic alkanes or ethers.[7]
-
Catalyst: Simple iron salts like FeCl₂ or Fe(acac)₃ are often used.
-
Oxidant: An oxidant, such as di-tert-butyl peroxide (DTBP), is required to facilitate the radical process.
-
Mechanism: The reaction is believed to proceed via a radical pathway where the oxidant generates a radical that abstracts a hydrogen atom from the N-methyl group, followed by coupling with another radical species.[7]
While effective, this method is distinct from palladium-catalyzed cross-coupling and requires a completely different set of reaction conditions. Other transition metals, including tantalum and titanium, have also been shown to mediate α-C–H activation of N-methylanilines, often forming metallacycle intermediates.[7][8]
Section 4: Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination of a Challenging Aryl Bromide
This protocol is a robust starting point. All glassware should be oven- or flame-dried, and manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2,6-difluoro-N-methylaniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
System Sealing: Seal the vessel with a septum or screw cap.
-
Inerting: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS. The reaction may require 12-24 hours for completion.[3]
-
Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove inorganic salts and palladium black. Rinse the pad with additional ethyl acetate.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired triarylamine product.[3]
References
-
2,6-Difluoro-N-methylaniline hydrochloride - MySkinRecipes . Available at: [Link]
-
Thakur, A. et al. (2023). Chapter 3: Synthetic Methods for Primary Anilines . In Modern Synthetic Methodologies in Heterocyclic Chemistry. Available at: [Link]
-
Juliá-Hernández, F. et al. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines . ResearchGate. Available at: [Link]
-
Wang, Z. et al. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process . The Journal of Organic Chemistry. Available at: [Link]
-
Haydl, A. M., & Zapf, A. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition. Available at: [Link]
-
Durán, R. et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions . MDPI. Available at: [Link]
-
Nolan, S. P. et al. (2021). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross-Coupling . The Royal Society of Chemistry. Available at: [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines . Available at: [Link]
-
Schafer, L. L. et al. (2011). Efficient Access to Titanaaziridines by CH Activation of N-Methylanilines at Ambient Temperature . ResearchGate. Available at: [Link]
-
Maiti, D. Metal Catalyzed C-H activation . DM lab. Available at: [Link]
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troubleshooting poor solubility of aniline hydrochloride salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with the solubility of aniline hydrochloride salts. This guide is designed to provide you with not just solutions, but also the underlying scientific principles to empower your experimental choices. We will explore common issues and their resolutions in a direct question-and-answer format.
Troubleshooting Guide: Tackling Poor Solubility
This section addresses specific problems you might encounter during your experiments. Each answer provides a mechanistic explanation and a step-by-step protocol to resolve the issue.
Question 1: My aniline hydrochloride salt isn't dissolving well in water at room temperature, even with vigorous stirring. What is the first thing I should check?
Answer:
The most common culprit for poor solubility of aniline hydrochloride in water is suboptimal pH . Aniline hydrochloride is the salt of a weak base (aniline) and a strong acid (HCl). Its solubility is highly dependent on maintaining an acidic environment to keep the aniline in its protonated, and therefore more soluble, anilinium form (C₆H₅NH₃⁺)[1][2].
Causality Explained: In a neutral or insufficiently acidic solution, the anilinium ion will deprotonate to form the free base, aniline (C₆H₅NH₂). Aniline itself has limited solubility in water due to its large, nonpolar phenyl group[1][2]. This equilibrium shift from the soluble salt to the less soluble free base is often the root cause of the observed insolubility. The pKa of the anilinium ion is approximately 4.6[3], meaning that at a pH above this value, the concentration of the less soluble free aniline base increases significantly.
-
Measure the pH: Use a calibrated pH meter to check the current pH of your solution. It's possible that the dissolution of the salt itself, or impurities, has raised the pH.
-
Acidify the Solution: If the pH is neutral or only weakly acidic, add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH continuously.
-
Target pH: Aim for a pH well below the pKa of aniline (e.g., pH 2-3) to ensure the equilibrium strongly favors the protonated anilinium species.
-
Observe Solubility: As you lower the pH, you should observe the undissolved solid dissolving.
-
Gentle Heating: If solubility is still limited, gentle heating (to 40-50°C) can be applied after pH adjustment to increase the rate of dissolution[4]. Be sure to cool the solution to your target temperature to ensure the salt remains in solution.
Question 2: I've managed to dissolve my aniline hydrochloride by heating the solution, but it precipitates out as the solution cools. How can I maintain its solubility at room temperature?
Answer:
This phenomenon, known as recrystallization upon cooling, indicates that you have created a supersaturated solution at a higher temperature. While aniline hydrochloride's solubility does increase with temperature, relying solely on heat without addressing other factors is often a temporary fix. The issue may still be related to pH, or you may be exceeding the intrinsic solubility limit at your target temperature.
Causality Explained: The solubility of most salts, including aniline hydrochloride, has a positive temperature coefficient[4]. Heating provides the energy needed to overcome the lattice energy of the crystal and to increase the kinetic energy of the solvent molecules, allowing more solute to dissolve. However, if the concentration exceeds the solubility limit at a lower temperature, the excess salt will precipitate out as the solution cools and the system returns to a lower energy state.
-
Confirm Optimal pH: First, ensure the pH of your solution is in the optimal range (pH 2-3) as described in the previous question.
-
Determine Necessary Concentration: Re-evaluate if the high concentration is essential for your experiment. If possible, working with a more dilute solution is the simplest remedy.
-
Consider a Co-solvent: If a high concentration is required, the addition of a polar organic co-solvent can increase solubility. Alcohols like ethanol or methanol are often effective[5][6].
-
Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume).
-
After each addition, stir thoroughly and observe if the precipitate redissolves at room temperature.
-
Be aware that high concentrations of some organic solvents can, counterintuitively, decrease the solubility of the salt, so incremental additions are key[4].
-
Question 3: Why is my aniline hydrochloride salt less soluble in an acidic buffer (e.g., a chloride-containing buffer) compared to a dilute HCl solution of the same pH?
Answer:
This is a classic example of the Common Ion Effect . Your acidic buffer likely contains a high concentration of chloride ions (Cl⁻), which is the "common ion" also present in aniline hydrochloride (C₆H₅NH₃⁺Cl⁻).
Causality Explained: The dissolution of aniline hydrochloride is an equilibrium process:
C₆H₅NH₃⁺Cl⁻(s) ⇌ C₆H₅NH₃⁺(aq) + Cl⁻(aq)
According to Le Châtelier's principle, if you add a product of this equilibrium (in this case, Cl⁻ ions from your buffer) to the system, the equilibrium will shift to the left, favoring the solid, undissolved state of the salt. This results in a decrease in the overall solubility of the aniline hydrochloride[7].
-
Change the Acid: If possible, switch to a dilute acid solution that does not have a common ion. For example, using dilute sulfuric acid (H₂SO₄) or nitric acid (HNO₃) to adjust the pH will avoid introducing excess chloride ions.
-
Use a Different Buffer System: If a buffer is necessary, choose one that does not contain chloride ions. For example, a phosphate or citrate buffer system could be a suitable alternative, provided these ions do not interfere with your downstream applications.
-
Calculate the Theoretical Solubility: If you must use a chloride-containing buffer, you can calculate the expected decrease in solubility using the solubility product constant (Ksp) and the concentration of the common ion from the buffer. This will help you determine the maximum achievable concentration of your aniline salt in that specific medium.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of aniline hydrochloride in water?
Aniline hydrochloride is generally considered to be very soluble in water. The reported solubility is approximately 1070 g/L at 25°C[5][8]. However, as detailed in the troubleshooting guide, this value is highly dependent on the pH of the solution.
Q2: How does the purity of the aniline hydrochloride salt affect its solubility?
Purity can have a significant impact. Impurities can be less soluble and may appear as undissolved particulate matter[9]. Additionally, aniline can oxidize and polymerize over time, especially when exposed to air and light, forming colored, often less soluble byproducts[3]. If your salt is discolored (e.g., yellow, brown, or greenish), it may indicate the presence of such impurities[5][9].
-
Pro-Tip for Purification: If you suspect impurities are the issue, you can often purify the salt by dissolving it in a minimal amount of hot, dilute HCl, filtering the hot solution to remove insoluble materials, and then allowing the solution to cool slowly to recrystallize the purified aniline hydrochloride.
Q3: Can I use organic solvents to dissolve aniline hydrochloride?
Yes, aniline hydrochloride is soluble in some polar organic solvents, such as ethanol and methanol[5][6]. It is generally less soluble in less polar solvents like chloroform and has poor solubility in nonpolar solvents like ether or hexanes[5][10]. Using a co-solvent system (e.g., water-ethanol) can be an effective strategy to enhance solubility for certain applications[4].
| Solvent | Solubility | Reference |
| Water | ~1070 g/L at 25°C | [5][8] |
| Ethanol | Soluble | [5][6] |
| Methanol | Soluble | [6] |
| Chloroform | Soluble | [5] |
Q4: How does pH affect the state of aniline in solution?
The pH of the solution dictates the equilibrium between the protonated anilinium ion (the salt form) and the neutral aniline (the free base).
As illustrated, in acidic conditions, the equilibrium favors the soluble anilinium ion. In neutral or basic conditions, the equilibrium shifts towards the poorly soluble aniline free base, which may precipitate from the solution[11].
References
-
Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]
-
Quora. (2018). Why is aniline soluble in HCl? Retrieved from [Link]
-
Quora. (2017). Why is aniline soluble in hydrochloric acid? Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Aniline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
ResearchGate. (2017). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
ResearchGate. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
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- 11. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Work-Up and Troubleshooting for 2,6-Difluoro-N-methylaniline Reactions
Welcome to the technical support center for reactions involving 2,6-difluoro-N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the work-up procedures for this versatile intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reaction work-ups is critical for ensuring high purity and yield.[1] This resource addresses common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Foundational Principles of Work-Up for Aromatic Amines
Before diving into specific troubleshooting scenarios, it's essential to grasp the fundamental properties of 2,6-difluoro-N-methylaniline that dictate its behavior during work-up. The presence of the N-methyl group makes it a secondary amine, and the fluorine atoms on the aromatic ring create an electron-deficient system, influencing its basicity and solubility.[2]
FAQ 1: What are the key considerations for a standard liquid-liquid extraction work-up of a reaction mixture containing 2,6-difluoro-N-methylaniline?
A successful liquid-liquid extraction hinges on the differential solubility of the target compound and impurities between two immiscible liquid phases.[3][4] For 2,6-difluoro-N-methylaniline, which is an organic base, the following principles apply:
-
Choice of Organic Solvent: Select an organic solvent in which your product is highly soluble and which is immiscible with the aqueous phase. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether.
-
Aqueous Washes: The work-up typically involves a series of aqueous washes to remove different types of impurities.
-
Water Wash: Removes water-soluble impurities and residual water-soluble solvents.
-
Acidic Wash (e.g., dilute HCl): This is a critical step for removing unreacted basic starting materials or basic byproducts.[5] Since 2,6-difluoro-N-methylaniline is basic, it will be protonated and move into the aqueous layer. This technique is useful if your desired product is neutral or acidic. If your product is the aniline itself, this step is used to extract it from non-basic organic impurities.
-
Basic Wash (e.g., saturated sodium bicarbonate): Neutralizes any remaining acid and removes acidic byproducts.[6]
-
Brine Wash (saturated NaCl solution): Removes residual water from the organic layer and helps to break up emulsions.[7]
-
-
Drying and Evaporation: After the washes, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.[6]
Section 2: Troubleshooting Common Work-Up Issues
This section addresses specific problems that can arise during the work-up of 2,6-difluoro-N-methylaniline reactions and provides actionable solutions.
FAQ 2: I've formed a persistent emulsion during my extractive work-up. How can I resolve this?
Emulsions are a common frustration in the work-up of amine-containing reaction mixtures.[8] They are colloidal suspensions of one liquid in another and can be stabilized by finely divided solids or surfactants.
Causality: The basic nature of anilines can sometimes lead to the formation of salts or other species that act as surfactants, stabilizing emulsions. High concentrations of reagents or vigorous shaking can also contribute.
Troubleshooting Steps:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or rocking can sometimes encourage the layers to separate.
-
Addition of Brine: Adding a saturated solution of sodium chloride increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]
-
Filtration: If a solid precipitate is visible at the interface, filtering the entire mixture through a pad of Celite® or glass wool can remove the emulsion-stabilizing particles.
-
Changing the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion. For example, if you are using ethyl acetate, adding some DCM might be effective.
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed is often a very effective method.
Experimental Workflow: Resolving Emulsions
Caption: A decision tree for troubleshooting emulsions.
FAQ 3: My product, 2,6-difluoro-N-methylaniline, seems to be partially soluble in the aqueous acidic wash. How can I minimize this loss?
While an acidic wash is excellent for removing more basic impurities, the pKa of 2,6-difluoro-N-methylaniline means it can also be protonated and lost to the aqueous layer. The electron-withdrawing fluorine atoms decrease the basicity of the aniline compared to unsubstituted anilines.[2][9]
Causality: The basicity of anilines is due to the lone pair of electrons on the nitrogen atom.[9] Electron-withdrawing groups like fluorine reduce the electron density on the nitrogen, making it a weaker base. However, it is still basic enough to be protonated by strong acids.
Mitigation Strategies:
-
Use a Milder Acid: Instead of strong acids like 1M HCl, consider using a weaker acid wash, such as a saturated ammonium chloride (NH₄Cl) solution.[10] This will still protonate stronger bases but may leave your less basic product in the organic layer.
-
Control the pH: Carefully adjust the pH of the aqueous layer to a value that is low enough to protonate the more basic impurities but high enough to leave the bulk of your product in its neutral, organic-soluble form. This requires knowledge of the pKa values of your product and impurities.
-
Back-Extraction: After the acidic wash, basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate your product. Then, extract the aqueous layer with a fresh portion of organic solvent to recover the dissolved product.[5]
| Washing Reagent | Approximate pH | Typical Application |
| 1M HCl | ~0.1 | Removal of strongly basic and moderately basic amines. |
| Saturated NH₄Cl | ~4.5-5.5 | Selective removal of more basic amines. |
| Water | ~7 | Removal of water-soluble impurities. |
| Saturated NaHCO₃ | ~8.4 | Neutralization of excess acid and removal of acidic impurities. |
| 1M NaOH | ~14 | Removal of strongly acidic impurities. |
FAQ 4: How can I remove unreacted starting materials from my reaction mixture?
The method for removing unreacted starting materials depends on their chemical properties relative to your product.
Scenario 1: Removing unreacted 2,6-difluoro-N-methylaniline.
If your product is neutral or acidic, an acidic wash (e.g., dilute HCl) will effectively remove the basic aniline starting material by converting it to its water-soluble hydrochloride salt.[5]
Scenario 2: Removing a non-basic starting material (e.g., an aryl halide).
If 2,6-difluoro-N-methylaniline is your product, and you need to remove a neutral starting material, you can perform a reverse extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid to move your product into the aqueous layer, separate the layers, and then basify the aqueous layer and re-extract your purified product into a fresh portion of organic solvent.
Experimental Protocol: Acid Extraction for Purification of 2,6-difluoro-N-methylaniline
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. Repeat the extraction 2-3 times. The 2,6-difluoro-N-methylaniline will move into the aqueous layer as its hydrochloride salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is basic (pH > 10).
-
Product Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified product.
Section 3: Advanced Purification Techniques
When extractive work-up is insufficient to achieve the desired purity, other techniques are necessary.
FAQ 5: My product is still impure after work-up. What are my options for further purification?
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For anilines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to prevent streaking on the silica gel.[5]
-
Distillation: If your product is a liquid and thermally stable, distillation (simple, fractional, or vacuum) can be an excellent method for purification, especially on a larger scale.[11]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can provide material of very high purity.[12] Common solvents for anilines include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
Section 4: Safety Considerations
Working with 2,6-difluoro-N-methylaniline and related compounds requires adherence to strict safety protocols.
-
Toxicity: Anilines are toxic and can be absorbed through the skin.[13] 2,6-difluoroaniline is known to cause irritation to the eyes, skin, and respiratory tract.[14] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Reagent Hazards: Be aware of the hazards of all reagents used in the work-up, such as corrosive acids and bases.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,6-Difluoro-N-methylaniline hydrochloride. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Di, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- Journal of the American Chemical Society. (2020).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N-methylaniline. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Removal of amino groups from anilines through diazonium salt-based reactions.
- Scribd. (n.d.).
-
Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 2,6-difluoro-N-methylaniline
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of synthetic intermediates is paramount. 2,6-difluoro-N-methylaniline is a key building block whose structural properties are crucial for the efficacy of active pharmaceutical ingredients (APIs) and other complex molecules.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for confirming the identity and purity of such compounds.
This guide provides an in-depth interpretation of the mass spectrometry data for 2,6-difluoro-N-methylaniline. As a self-validating system, this document explains the causal choices behind the analytical approach, grounding the interpretation in the fundamental principles of mass spectrometry. We will dissect the predicted fragmentation pattern of the target molecule and compare it with its structural analogs, N-methylaniline and 2,6-difluoroaniline, to provide a robust framework for its identification.
Principles of Electron Ionization Mass Spectrometry (EI-MS) for Aromatic Amines
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase. This process is energetic enough to not only eject an electron, creating a molecular ion (M+•), but also to induce extensive fragmentation.[2] The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and structural features.
For nitrogen-containing compounds like 2,6-difluoro-N-methylaniline, the Nitrogen Rule is a foundational concept. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation of aromatic amines is typically governed by several key pathways:
-
Alpha-Cleavage: The cleavage of a bond adjacent (alpha) to the nitrogen atom is a dominant fragmentation pathway for aliphatic and N-alkyl amines.[3][4] This process results in the formation of a stable iminium cation.
-
Loss of Substituents: Functional groups on the aromatic ring or the nitrogen atom can be lost as neutral molecules or radicals.
-
Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, often through the loss of small molecules like acetylene or HCN.
Experimental Protocol: GC-MS Analysis
A robust and reproducible method for analyzing volatile and semi-volatile compounds like 2,6-difluoro-N-methylaniline is essential. The following protocol outlines a standard GC-MS workflow.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 1 mg of the 2,6-difluoro-N-methylaniline standard in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Equip with a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Set the injector temperature to 250°C in splitless mode for optimal sensitivity.
-
-
GC Temperature Program:
-
Start at an initial oven temperature of 60°C and hold for 2 minutes.
-
Ramp the temperature at a rate of 15°C/min up to 280°C.
-
Hold at 280°C for 5 minutes to ensure elution of all components.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.[5]
-
Source Temperature: Maintain the ion source at 230°C.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin the acquisition.
-
Data Analysis: Process the resulting chromatogram and mass spectra. Identify the peak corresponding to 2,6-difluoro-N-methylaniline and analyze its mass spectrum against the predicted fragmentation and library data.
GC-MS Experimental Workflow
Caption: Predicted primary fragmentation of 2,6-difluoro-N-methylaniline.
Comparative Analysis with Structural Analogs
To understand the influence of the fluorine atoms and the N-methyl group on the fragmentation pattern, we will compare the predicted data for our target compound with the known experimental data of N-methylaniline and 2,6-difluoroaniline.
N-methylaniline (C₇H₉N, MW=107)
The mass spectrum of N-methylaniline serves as a baseline for a monosubstituted N-alkylaniline. [6][7]Its fragmentation is dominated by the N-methyl group.
-
Molecular Ion (m/z 107): A strong molecular ion peak is observed.
-
Base Peak (m/z 106): The base peak results from the characteristic alpha-cleavage loss of a single hydrogen atom ([M-H]⁺), forming the stable [C₆H₅NH=CH₂]⁺ ion. [5]* Other Fragments: A significant peak at m/z 77 corresponds to the loss of the methylamino group to form the phenyl cation ([C₆H₅]⁺).
2,6-difluoroaniline (C₆H₅F₂N, MW=129)
This analog allows us to isolate the effect of the two fluorine atoms on the aromatic ring without the influence of the N-methyl group.
-
Molecular Ion (m/z 129): The NIST Mass Spectrometry Data Center shows the molecular ion as the base peak, indicating the high stability of the difluorinated aromatic ring. [8]* Key Fragments: A notable fragment appears at m/z 109, corresponding to the loss of hydrogen fluoride ([M-HF]⁺). [9]This demonstrates a characteristic fragmentation pathway for fluoroaromatic compounds.
Data Comparison Summary
This table highlights the diagnostic shifts and fragmentation differences between the three compounds.
| Feature | 2,6-difluoro-N-methylaniline (Predicted) | N-methylaniline (Experimental)[5][6] | 2,6-difluoroaniline (Experimental)[8] |
| Molecular Ion (m/z) | 143 | 107 | 129 (Base Peak) |
| Base Peak (m/z) | 142 | 106 | 129 |
| Key Fragmentation 1 | α-Cleavage: [M-H]⁺ at m/z 142 | α-Cleavage: [M-H]⁺ at m/z 106 | Loss of HF: [M-HF]⁺ at m/z 109 |
| Key Fragmentation 2 | Loss of •CH₃: [M-CH₃]⁺ at m/z 128 | Loss of •CH₂NH: [C₆H₅]⁺ at m/z 77 | N/A (No N-methyl group) |
| Diagnostic Feature | Intense [M-H]⁺ peak combined with the presence of fluorine-related fragments. | Intense [M-H]⁺ peak. | Very stable molecular ion. |
The comparison clearly shows that the fragmentation of 2,6-difluoro-N-methylaniline is a hybrid of its parent structures. The presence of the N-methyl group dictates the primary fragmentation via alpha-cleavage to yield an intense [M-H]⁺ peak at m/z 142, analogous to N-methylaniline. The fluorine atoms increase the overall mass and introduce the possibility of HF loss, a characteristic seen in 2,6-difluoroaniline.
Conclusion
The mass spectrometric identification of 2,6-difluoro-N-methylaniline is based on a clear and predictable fragmentation pattern. The presence of an odd molecular ion at m/z 143 satisfies the Nitrogen Rule. The definitive evidence lies in the observation of a base peak at m/z 142 , resulting from a characteristic alpha-cleavage, which distinguishes it from its primary amine analog, 2,6-difluoroaniline. Furthermore, the mass shift of 36 Da (2 x 18 Da for F vs. H) compared to the key fragments of N-methylaniline confirms the presence of the two fluorine atoms. This systematic, comparative approach allows for the unambiguous identification of 2,6-difluoro-N-methylaniline, ensuring confidence in its structural verification for research and development applications.
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A Multi-Nuclear NMR Approach for the Unambiguous Structural Validation of 2,6-difluoro-N-methylaniline
Introduction: The Imperative for Rigorous Structural Elucidation
In the realms of pharmaceutical and agrochemical development, the certainty of a molecule's structure is paramount. Intermediates like 2,6-difluoro-N-methylaniline are critical building blocks where the precise arrangement of functional groups dictates the efficacy and safety of the final active ingredient.[1] Any ambiguity in its structure—such as isomeric impurities—can lead to failed syntheses, inactive compounds, or unforeseen toxicological profiles.
This guide provides an in-depth, practical framework for the definitive structural validation of 2,6-difluoro-N-methylaniline using a multi-pronged Nuclear Magnetic Resonance (NMR) spectroscopy strategy. We will move beyond a simple checklist of techniques to explore the causality behind experimental choices, demonstrating how a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) NMR experiments creates a self-validating system for structure confirmation.
The Strategic Advantage of a Multi-Nuclear NMR Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation in solution. For a molecule containing hydrogen, carbon, and fluorine, a multi-nuclear approach is not just beneficial; it is essential for irrefutable proof of structure.
-
¹H NMR provides information on the number and environment of protons, revealing key details through chemical shifts, signal integrations, and spin-spin coupling.
-
¹⁹F NMR offers exceptional sensitivity and a wide chemical shift range, making it highly effective for directly observing the fluorine atoms and their electronic environment.[2][3] The large coupling constants between fluorine and other nuclei (¹H, ¹³C) are instrumental in confirming connectivity.[4][5]
-
¹³C NMR maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides crucial information about the number of unique carbon environments and, through C-F coupling, confirms the points of fluorination.
-
2D Correlation Spectroscopy (HSQC, HMBC) serves as the ultimate arbiter of connectivity. These experiments correlate signals from different nuclei, allowing us to piece together the molecular puzzle by identifying which atoms are bonded to each other, both directly (¹J) and over multiple bonds (²⁻⁴J).[6]
The following workflow illustrates the logical progression from sample preparation to definitive structural assignment.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated vs. Chlorinated Anilines
To the Researchers, Scientists, and Drug Development Professionals Navigating the Complex World of Aromatic Chemistry:
In the landscape of modern drug discovery, halogenated anilines stand out as foundational pillars. Their presence in a significant portion of top-selling pharmaceuticals is no coincidence; the introduction of a halogen atom to an aniline scaffold profoundly alters its physicochemical properties, from lipophilicity and metabolic stability to target-binding interactions.[1] Among the halogens, fluorine and chlorine are the most frequently employed, yet their influence on the reactivity of the aniline core is dramatically different and often counterintuitive.
This guide provides an in-depth, objective comparison of the reactivity of fluorinated and chlorinated anilines. Moving beyond simple rules of thumb, we will dissect the underlying electronic and steric principles, present supporting experimental data, and offer detailed protocols to illustrate these differences in practice. Our goal is to empower you with the causal understanding needed to make informed decisions in your synthetic strategies, whether you are designing a new drug candidate or optimizing a multi-step synthesis.
Part 1: The Fundamental Dichotomy: Electronic and Steric Effects
The reactivity of an aniline is fundamentally tied to the availability of the nitrogen lone pair and the electron density of the aromatic ring. Both fluorine and chlorine, as substituents, exert powerful and often opposing electronic effects that dictate the outcome of chemical reactions.
The Tug-of-War: Inductive vs. Resonance Effects
A halogen substituent on an aromatic ring engages in an electronic "tug-of-war": it withdraws electron density through the sigma bond (inductive effect) and simultaneously donates electron density through its lone pairs (resonance effect). The balance of these two forces is the key to understanding reactivity.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[2] This effect pulls electron density away from the aromatic ring, decreasing the basicity of the amino group and deactivating the ring towards attack by electrophiles.
-
Resonance Effect (+M): Both halogens possess lone pairs that can be delocalized into the aromatic π-system. Effective resonance requires efficient overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine is of similar size to the 2p orbital of carbon, allowing for strong orbital overlap and a meaningful +M effect. In contrast, the larger 3p orbital of chlorine overlaps less effectively with carbon's 2p orbital, resulting in a weaker +M effect.[1]
The net result is that both halogens are deactivating groups in electrophilic aromatic substitution compared to hydrogen. However, the interplay between the stronger -I effect of fluorine and its more significant +M effect compared to chlorine leads to nuanced and reaction-dependent differences in reactivity.
Caption: Electronic effects of fluorine vs. chlorine on an aniline ring.
Basicity and the Ortho Effect
The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid, is a direct measure of its nucleophilicity and a crucial parameter in many reactions. Halogen substitution significantly impacts pKa.
Electron-withdrawing substituents decrease the electron density on the nitrogen, making the aniline less basic (lower pKa).[3][4][5] This effect is generally observed for both fluorine and chlorine.
Table 1: Comparative pKa Values of Substituted Anilinium Ions
| Substituent | pKa of Conjugate Acid (C₆H₅NH₃⁺) |
| H (Aniline) | 4.63 |
| 2-Fluoro | 3.27 |
| 3-Fluoro | 3.51 |
| 4-Fluoro | 4.65 |
| 2-Chloro | 2.65 |
| 3-Chloro | 3.46 |
| 4-Chloro | 4.15 |
Data compiled from authoritative chemical data sources.
From the data, we observe:
-
Inductive Effect: The pKa generally decreases with halogen substitution, indicating reduced basicity.
-
Positional Dependence: The effect is most pronounced at the ortho and meta positions. The para position is more influenced by the resonance effect, which can counteract the inductive withdrawal.
-
The Ortho Effect: Ortho-substituted anilines are consistently weaker bases than their meta and para isomers, and even aniline itself.[6] This "ortho effect" is a combination of steric hindrance, which impedes protonation and solvation of the resulting cation, and the strong inductive effect at close proximity.[6][7] The larger steric profile of chlorine results in a more pronounced ortho effect, making 2-chloroaniline significantly less basic than 2-fluoroaniline.
Part 2: Reactivity in Key Synthetic Transformations
The fundamental electronic and steric differences between fluorine and chlorine manifest in starkly contrasting reactivity profiles across different classes of chemical reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring. While the amino group is strongly activating and ortho-, para-directing, the deactivating inductive effect of the halogens reduces the overall reaction rate compared to aniline.
Causality: The rate of EAS is primarily governed by the electron density of the aromatic ring. Since fluorine has a stronger electron-withdrawing inductive effect than chlorine, it deactivates the ring more significantly. Therefore, chlorinated anilines are generally more reactive in electrophilic aromatic substitution than their fluorinated counterparts.
Experimental Evidence: Halogenation A common EAS reaction is halogenation. Studies on the copper-catalyzed bromination of aniline derivatives show that the reaction time for chlorinated anilines is often shorter than for fluorinated anilines under identical conditions, reflecting the higher reactivity of the chloro-substituted ring.[8]
Table 2: Comparative Reactivity in Copper-Catalyzed Bromination
| Substrate | Product | Reaction Time | Yield |
| 2-Fluoroaniline | 4-Bromo-2-fluoroaniline | 0.5 h | 91% |
| 2-Chloroaniline | 4-Bromo-2-chloroaniline | 10 min | 94% |
| 3-Fluoroaniline | 4-Bromo-3-fluoroaniline | 10 min | 90% |
| 3-Chloroaniline | 6-Bromo-3-chloroaniline | 10 min | 92% |
Data adapted from a study on regioselective halogenation.[8]
Experimental Protocol: Comparative Bromination of 4-Fluoroaniline and 4-Chloroaniline
This protocol provides a framework for a direct comparison of reactivity.
-
Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 4-fluoroaniline and 1.0 mmol of 4-chloroaniline, respectively, in 10 mL of a suitable solvent (e.g., CCl₄ or CH₃COOH).
-
Reagent Addition: To each flask, add a solution of 1.0 mmol of Bromine (Br₂) in 2 mL of the same solvent dropwise at room temperature while stirring.
-
Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular time intervals (e.g., every 5 minutes).
-
Analysis: The reaction involving 4-chloroaniline is expected to reach completion or show a higher conversion rate in a shorter amount of time compared to the reaction with 4-fluoroaniline, confirming its higher reactivity in EAS.
-
Workup: Upon completion, quench the reactions with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), extract the product with an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Nucleophilic Aromatic Substitution (S_NAr)
S_NAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. This mechanism is fundamentally different from EAS and is where the properties of fluorine truly shine.
Causality: The rate-determining step in most S_NAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is paramount. Due to its supreme electronegativity, fluorine is exceptionally effective at stabilizing the adjacent negative charge of the Meisenheimer complex , thereby lowering the activation energy and dramatically increasing the reaction rate.[9][10] This electronic stabilization effect far outweighs the high strength of the C-F bond.
The established reactivity order for halogens as leaving groups in S_NAr is: F >> Cl > Br > I .
Experimental Evidence: Substitution on Nitro-Activated Anilines When an additional strong electron-withdrawing group (like a nitro group) is present ortho or para to the halogen, S_NAr reactions proceed readily. Comparative studies consistently show that fluoro-substituted substrates react orders of magnitude faster than their chloro-substituted analogs. For example, 2-nitrofluorobenzene is about 30 times more reactive than the 4-substituted isomer in solvolysis reactions.[10]
Experimental Protocol: Comparative S_NAr with Piperidine
This protocol demonstrates the profound difference in leaving group ability between F and Cl.
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A Comparative Guide for Researchers: 2,6-Difluoro-N-methylaniline vs. 2,6-Dimethyl-N-methylaniline
An In-Depth Analysis of Physicochemical Properties, Reactivity, and Applications for Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis and ultimate function of novel molecules. Among the myriad of available synthons, substituted anilines represent a cornerstone of molecular design. This guide provides a comprehensive comparative analysis of two such analogs: 2,6-difluoro-N-methylaniline and 2,6-dimethyl-N-methylaniline. By examining their distinct physicochemical properties, reactivity profiles, and applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.
At a Glance: Key Physicochemical and Electronic Differences
The seemingly subtle substitution of two methyl groups for two fluorine atoms at the ortho positions of N-methylaniline imparts a cascade of divergent electronic and steric effects. These differences fundamentally alter the molecule's behavior, from its basicity and lipophilicity to its reactivity in key synthetic transformations.
| Property | 2,6-Difluoro-N-methylaniline | 2,6-Dimethyl-N-methylaniline |
| Molecular Weight | 157.14 g/mol | 135.21 g/mol |
| Boiling Point | Not Experimentally Determined | ~194-196 °C[1] |
| pKa (Predicted) | Lower (less basic) | Higher (more basic) |
| logP (Predicted) | ~2.0 | ~2.8[2] |
| Solubility | Sparingly soluble in water | Sparingly soluble in water |
| Electronic Effect of Substituents | Strong -I (inductive withdrawal) | Weak +I (inductive donation) |
| Steric Hindrance | Moderate | Significant |
Table 1. Comparative summary of the key physicochemical properties of 2,6-difluoro-N-methylaniline and 2,6-dimethyl-N-methylaniline.
The strong inductive electron-withdrawing nature of the fluorine atoms in 2,6-difluoro-N-methylaniline significantly reduces the electron density on the aromatic ring and the nitrogen atom. This leads to a lower predicted pKa, rendering it a weaker base compared to its dimethylated counterpart. Conversely, the electron-donating methyl groups in 2,6-dimethyl-N-methylaniline increase the electron density on the nitrogen, thereby enhancing its basicity.[3][4]
The lipophilicity, as indicated by the predicted logP values, also differs. The higher predicted logP of 2,6-dimethyl-N-methylaniline suggests it is more lipophilic than the difluoro analog. This property can have significant implications for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Reactivity Profile: A Tale of Two Electronic Landscapes
The divergent electronic properties of the fluoro and methyl substituents profoundly influence the reactivity of the aniline core in fundamental organic reactions.
Electrophilic Aromatic Substitution
The rate and regioselectivity of electrophilic aromatic substitution (EAS) are highly sensitive to the nature of the substituents on the benzene ring.
Figure 1. Comparative workflow for electrophilic aromatic substitution.
For 2,6-difluoro-N-methylaniline , the potent electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic attack, leading to slower reaction rates compared to aniline. The N-methyl group is an activating ortho-, para-director; however, the ortho positions are sterically hindered by the fluorine atoms. Consequently, electrophilic substitution is expected to occur predominantly at the para-position. The synthesis of related compounds like 2,6-difluoro-3,4,5-trichloronitrobenzene from a pentahalobenzene highlights the need for powerful nitrating agents due to the deactivated nature of the ring.[4]
In contrast, 2,6-dimethyl-N-methylaniline possesses two electron-donating methyl groups that activate the ring, leading to faster rates of electrophilic substitution.[3][4] However, the bulky methyl groups provide significant steric hindrance at the ortho positions. This steric impediment, combined with the directing effect of the N-methyl group, strongly favors electrophilic attack at the para-position. For instance, the bromination of 2,6-dimethylaniline in glacial acetic acid yields the 4-bromo derivative in high yield.[5]
Acylation and Alkylation of the Amino Group
The nucleophilicity of the nitrogen atom is also modulated by the electronic effects of the ring substituents.
Figure 2. Comparison of the nucleophilicity of the nitrogen atom.
The electron-withdrawing fluorine atoms in 2,6-difluoro-N-methylaniline decrease the electron density on the nitrogen, making it less nucleophilic. Consequently, acylation and alkylation reactions on the nitrogen are expected to proceed at a slower rate compared to its dimethylated analog.
Conversely, the electron-donating methyl groups in 2,6-dimethyl-N-methylaniline enhance the nucleophilicity of the nitrogen atom, facilitating faster reactions with electrophiles such as acylating and alkylating agents.
Applications in Synthesis: Building Blocks for Bioactive Molecules
Both 2,6-difluoro-N-methylaniline and 2,6-dimethyl-N-methylaniline serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] The choice between these two building blocks often hinges on the desired electronic and metabolic properties of the final product.
The parent compound, 2,6-difluoroaniline, is a precursor for the synthesis of herbicides like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide and kinase inhibitors.[8] The incorporation of the difluoro motif is a common strategy to enhance metabolic stability and modulate the physicochemical properties of drug candidates.[9]
2,6-Dimethylaniline is a key starting material for the production of some anesthetics and is a metabolite of lidocaine.[8] Its derivatives are also utilized as intermediates for dyes and other organic syntheses.[3]
Experimental Protocol: Synthesis of N,N-Dimethylaniline (Illustrative)
The following is a general procedure for the N-methylation of aniline, which can be adapted for the synthesis of 2,6-disubstituted-N-methylanilines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 equivalent) and a suitable alkylating agent such as dimethyl sulfate or methyl iodide (excess, e.g., 2.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux for 1-2 hours.
-
Work-up: After cooling, cautiously add a solution of sodium hydroxide to neutralize the reaction mixture and deprotonate the ammonium salt. The oily amine layer will separate.
-
Purification: The product can be isolated by extraction with an organic solvent, followed by drying and purification by distillation.[10]
Metabolic Stability and Toxicological Considerations
The metabolic fate and toxicological profile of aniline derivatives are of critical importance in drug development.
The strong carbon-fluorine bond often imparts greater metabolic stability to drug candidates.[9][11] Fluorination can block sites of metabolism, such as aromatic hydroxylation, and reduce N-dealkylation.[9] Therefore, molecules derived from 2,6-difluoro-N-methylaniline may exhibit a longer half-life in vivo compared to their non-fluorinated or methylated counterparts.
Conclusion
The choice between 2,6-difluoro-N-methylaniline and 2,6-dimethyl-N-methylaniline is a strategic decision that should be guided by the specific goals of the synthetic project.
-
2,6-Difluoro-N-methylaniline is the preferred building block when a less basic, more electron-deficient aromatic ring is desired. The presence of fluorine can also confer enhanced metabolic stability, a desirable trait in drug design. Its reactivity profile favors para-substitution in electrophilic aromatic substitution, albeit at a slower rate.
-
2,6-Dimethyl-N-methylaniline , on the other hand, offers a more electron-rich and basic scaffold. It undergoes electrophilic aromatic substitution more readily, with a strong preference for the para-position due to steric hindrance. This increased reactivity can be advantageous in certain synthetic sequences.
Ultimately, a thorough understanding of the electronic and steric interplay of the fluoro and methyl substituents is essential for leveraging the unique properties of each of these valuable synthetic intermediates.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into kinase inhibitors has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activity of fluorinated versus non-fluorinated kinase inhibitors, moving beyond theoretical benefits to showcase supporting experimental data and methodologies. We will explore how this small but mighty halogen can profoundly influence key drug discovery parameters, ultimately shaping the success of a therapeutic candidate.
The Central Role of Kinases and the Rationale for Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant signaling can drive uncontrolled cell growth and survival. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents, with numerous approved drugs targeting a variety of kinases.
The development of effective kinase inhibitors is a multifaceted challenge. An ideal inhibitor should exhibit high potency and selectivity for its target kinase to minimize off-target effects and associated toxicities. Furthermore, it must possess favorable pharmacokinetic properties, including good metabolic stability, oral bioavailability, and cell permeability, to ensure that it can reach its target in sufficient concentrations to exert a therapeutic effect.
The "Fluorine Effect": How a Single Atom Can Revolutionize Inhibitor Performance
The introduction of fluorine into a drug candidate can dramatically alter its physicochemical properties, a phenomenon often referred to as the "fluorine effect".[2][3] This is not merely a matter of increasing lipophilicity; the high electronegativity and small size of the fluorine atom can lead to a cascade of beneficial changes in a molecule's biological behavior.[4]
Enhanced Metabolic Stability: Blocking the Path of Degradation
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5] Many drug candidates fail in development due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. These enzymes often target electron-rich aromatic rings or aliphatic C-H bonds for oxidation, leading to rapid clearance of the drug from the body. Replacing a metabolically labile hydrogen atom with a fluorine atom can effectively block this metabolic pathway. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thereby increasing the drug's half-life and overall exposure.[5]
A compelling example of this is seen in the development of inhibitors for casein kinase 2 (CSNK2). An initial pyrazolo[1,5-a]pyrimidine-based inhibitor showed promising potency but was hindered by poor metabolic stability. By strategically introducing a fluorine atom onto an electron-rich phenyl ring, researchers were able to significantly improve the in vivo metabolic stability of the compound, leading to enhanced oral bioavailability.[6]
Modulating Binding Affinity and Selectivity: A Lock-and-Key Refinement
Fluorine's strong electronegativity can also influence a molecule's binding affinity and selectivity for its target kinase.[3][7] The introduction of fluorine can alter the electron distribution within the inhibitor, leading to more favorable interactions with amino acid residues in the kinase's ATP-binding pocket. These interactions can include hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions.
For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, fluorination has been shown to increase potency. A difluorinated inhibitor demonstrated a 4.23-fold greater potency against the drug-resistant EGFR triple mutant (L858R/T790M/C797S) compared to its non-fluorinated counterpart.[8] Computational studies revealed that the fluorine substituents led to conformational changes in the EGFR kinase domain that favored inhibitor binding.[8]
Furthermore, the strategic placement of fluorine can enhance selectivity by creating specific interactions with the target kinase that are not possible with off-target kinases.[3][9] This can be crucial in minimizing side effects, as many kinases share a high degree of structural similarity in their ATP-binding sites.
Improving Cell Permeability and Bioavailability: Getting to the Target
The ability of a drug to cross cell membranes is critical for its efficacy. Fluorination can influence a molecule's lipophilicity, which is a key determinant of its cell permeability.[4] While the effect of fluorine on lipophilicity can be complex and context-dependent, it is often used to fine-tune this property to achieve an optimal balance between aqueous solubility and membrane permeability. By modulating a compound's pKa, fluorine can also increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, thereby enhancing its oral absorption and bioavailability.[4]
A Tale of Two Inhibitors: Comparative Data in Action
To illustrate the profound impact of fluorination, let's examine a head-to-head comparison of a fluorinated and a non-fluorinated analog of a triazine-based EGFR inhibitor.
| Compound | Type | Target | IC50 (µM) | Fold Improvement (vs. Non-Fluorinated) | Reference |
| Analog 1 | Non-Fluorinated | EGFR (wild-type) | >100 | - | [9] |
| Analog 2 | Fluorinated | EGFR (wild-type) | 25.9 | >3.8 | [9] |
| Analog 1 | Non-Fluorinated | EGFR (mutant T790M/L858R) | 30.7 | - | [9] |
| Analog 2 | Fluorinated | EGFR (mutant T790M/L858R) | 6.5 | 4.7 | [9] |
As the data clearly demonstrates, the introduction of fluorine leads to a significant enhancement in inhibitory potency against both wild-type and, more importantly, a clinically relevant mutant form of EGFR.[9]
Experimental Validation: Protocols for Comparing Kinase Inhibitor Efficacy
To provide a framework for researchers to conduct their own comparative studies, we present detailed, step-by-step methodologies for three key experiments used to evaluate the biological activity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the degree of kinase inhibition.[5][10]
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare Kinase Reaction: In a 384-well plate, prepare a 5 µL kinase reaction containing the kinase of interest, its substrate, and the appropriate kinase buffer.[10]
-
Add Inhibitor: Add the fluorinated or non-fluorinated inhibitor at various concentrations to the kinase reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[10]
-
Incubate: Incubate the plate at room temperature for 40 minutes.[10]
-
Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP.[10]
-
Incubate: Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[10]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of kinase inhibitors on cancer cell lines.
Experimental Workflow
Caption: Workflow for the Microsomal Stability Assay.
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), the test compound (fluorinated or non-fluorinated inhibitor), and a suitable buffer (e.g., phosphate buffer, pH 7.4). [11]2. Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes. [11]3. Initiate Reaction: Initiate the metabolic reaction by adding a solution of NADPH. [12]4. Time Course Incubation: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture. [12]5. Terminate Reaction: Terminate the reaction in the aliquots by adding a quenching solution, such as ice-cold acetonitrile, which also precipitates the proteins. [12]6. Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point. The rate of disappearance of the compound is used to calculate its metabolic stability (e.g., half-life and intrinsic clearance).
Conclusion: A Strategic Imperative in Drug Discovery
The strategic incorporation of fluorine into kinase inhibitors is far more than a simple chemical modification; it is a powerful tool for enhancing the overall biological activity and druglikeness of a compound. From bolstering metabolic stability and fine-tuning binding affinity to improving cell permeability and bioavailability, the "fluorine effect" offers a multitude of advantages that can significantly increase the probability of success in the challenging landscape of drug discovery. By understanding the underlying principles and employing robust experimental validation, researchers can harness the power of fluorine to develop the next generation of highly effective and selective kinase inhibitors for the treatment of a wide range of diseases.
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Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Al-Janabi, K., & Al-Zoubi, R. M. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8281. [Link]
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Adesokan, A. A., et al. (2020). Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation. The Journal of Physical Chemistry B, 124(27), 5649–5661. [Link]
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Carlino, M. S., et al. (2023). Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers. Clinical Cancer Research, 29(16), 3058–3065. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(1), 234. [Link]
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Al-Attas, F. A., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(19), 6293. [Link]
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ResearchGate. (2025, August 9). Noncovalent Mutant Selective Epidermal Growth Factor Receptor Inhibitors: A Lead Optimization Case Study. Retrieved from [Link]
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Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(14), 17645–17658. [Link]
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ResearchGate. (2024, October 12). (PDF) Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Strecker, T. E., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Viruses, 14(11), 2390. [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100685. [Link]
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A Comparative Spectroscopic Guide: 2,6-Diethylaniline vs. Its Hydrochloride Salt
This technical guide provides an in-depth spectroscopic comparison of 2,6-diethylaniline and its corresponding hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral changes that occur upon the protonation of this primary aromatic amine. Understanding these differences is crucial for reaction monitoring, quality control, and the characterization of active pharmaceutical ingredients (APIs) where aniline moieties are prevalent.
Introduction: The "Why" Behind the Comparison
2,6-Diethylaniline is a significant chemical intermediate used in the synthesis of dyes, polymers, and pharmaceuticals.[1] Its basicity, conferred by the lone pair of electrons on the nitrogen atom, is a pivotal aspect of its chemical reactivity. Conversion to its hydrochloride salt is a common strategy in pharmaceutical development to enhance solubility and stability. This conversion, however, fundamentally alters the electronic structure of the molecule, leading to distinct and predictable changes in its spectroscopic signature.
This guide will walk through the theoretical underpinnings and present experimental data for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a comprehensive framework for distinguishing between the free base and its protonated form.
Experimental Protocols
Synthesis of 2,6-Diethylaniline Hydrochloride
A reliable method for forming the hydrochloride salt is essential for this comparative study. The following protocol outlines a straightforward synthesis adapted from established industrial methodologies.[2]
Materials:
-
2,6-Diethylaniline (high purity)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated, 36% or as a solution in a suitable solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Dissolution: Dissolve a known quantity of 2,6-diethylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid dropwise to the stirred solution. The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Precipitation: The 2,6-diethylaniline hydrochloride will precipitate as a white to off-white solid. Continue stirring for 30 minutes to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to obtain the final 2,6-diethylaniline hydrochloride salt.
Workflow for Hydrochloride Salt Formation
Caption: Synthesis and purification workflow for 2,6-diethylaniline hydrochloride.
Spectroscopic Analysis
-
IR Spectroscopy: Spectra were acquired using a Fourier Transform Infrared (FTIR) spectrometer, with samples prepared as KBr pellets or analyzed via Attenuated Total Reflectance (ATR).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples were dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
UV-Vis Spectroscopy: Absorption spectra were obtained using a dual-beam UV-Vis spectrophotometer with quartz cuvettes. Samples were dissolved in a suitable solvent like ethanol or methanol.
Comparative Spectroscopic Analysis
The protonation of the amino group in 2,6-diethylaniline to form the anilinium ion (the hydrochloride salt) is the central event governing the observed spectral changes. This process localizes the nitrogen's lone pair of electrons onto the newly formed N-H bond, thereby eliminating its participation in resonance with the aromatic ring.
Protonation Equilibrium of 2,6-Diethylaniline
Caption: Reversible conversion between the free base and its hydrochloride salt.
Infrared (IR) Spectroscopy
The most dramatic changes in the IR spectrum upon protonation occur in the N-H stretching region.
| Functional Group | 2,6-Diethylaniline (Free Base) | 2,6-Diethylaniline HCl (Salt) | Rationale for Change |
| N-H Stretch | Two bands ~3440-3360 cm⁻¹ (asymmetric & symmetric) | Broad band ~3200-2800 cm⁻¹ | Formation of the -NH₃⁺ group results in broad, strong absorptions due to the stretching vibrations of the anilinium ion. |
| N-H Bend | ~1620 cm⁻¹ | Broadened and shifted | The bending vibration of the -NH₃⁺ group is altered and often obscured by other peaks. |
| Aromatic C-H Stretch | ~3060 cm⁻¹ | Largely unchanged | The aromatic C-H bonds are not significantly affected by protonation of the amino group. |
Expert Interpretation: In the free base, the two distinct peaks for the N-H stretch are characteristic of a primary amine. Upon formation of the hydrochloride salt, these peaks are replaced by a very broad and strong absorption band at lower wavenumbers. This is a classic indicator of the formation of an ammonium salt, where the N-H bonds are now part of the -NH₃⁺ cation and are involved in hydrogen bonding with the chloride counter-ion. This broadening is a highly reliable diagnostic feature for distinguishing the salt from the free base. Studies on other anilinium salts, such as anilinium sulfate, confirm similar significant changes in the N-H stretching region upon protonation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the nitrogen atom significantly alters the electronic environment of the entire molecule, leading to notable shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data Comparison
| Proton | 2,6-Diethylaniline (CDCl₃)[4] | Expected 2,6-Diethylaniline HCl | Rationale for Change |
| -NH₂ / -NH₃⁺ | ~3.65 ppm (broad singlet) | > 10 ppm (broad) | Deshielding due to the positive charge on the nitrogen. The protons become more acidic. |
| Aromatic-H | 6.75-6.95 ppm | Downfield shift (~7.0-7.5 ppm) | The -NH₃⁺ group is more electron-withdrawing than -NH₂, leading to deshielding of the aromatic protons. |
| -CH₂- | ~2.55 ppm (quartet) | Minor downfield shift | Slight deshielding due to the increased electron-withdrawing nature of the protonated ring system. |
| -CH₃ | ~1.20 ppm (triplet) | Minor downfield shift | Minimal effect, as it is furthest from the site of protonation. |
¹³C NMR Spectral Data Comparison
| Carbon | 2,6-Diethylaniline (CDCl₃)[4] | Expected 2,6-Diethylaniline HCl | Rationale for Change |
| C-NH₂ / C-NH₃⁺ (C1) | ~142.0 ppm | Downfield shift | Significant deshielding due to the direct attachment to the positively charged nitrogen. |
| Ortho-C (C2, C6) | ~124.5 ppm | Minor shift | Effect of the -NH₃⁺ group is transmitted through the ring. |
| Meta-C (C3, C5) | ~127.8 ppm | Minor shift | Changes in electron density throughout the aromatic ring. |
| Para-C (C4) | ~126.2 ppm | Minor shift | Changes in electron density throughout the aromatic ring. |
| -CH₂- | ~24.5 ppm | Minor downfield shift | Slight deshielding. |
| -CH₃ | ~13.0 ppm | Minimal change | Furthest from the site of protonation. |
Expert Interpretation: The most telling change in the ¹H NMR spectrum is the significant downfield shift of the amine protons, often past 10 ppm, and their increased broadening due to quadrupolar effects and exchange. In the aromatic region, the withdrawal of the nitrogen's lone pair from resonance de-shields the aromatic protons, causing a general downfield shift. This is because the -NH₃⁺ group acts as a deactivating, electron-withdrawing group, in stark contrast to the activating, electron-donating nature of the -NH₂ group. Similar effects are observed in the ¹³C NMR spectrum, with the carbon directly attached to the nitrogen (C1) showing the most pronounced downfield shift.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of aniline derivatives is highly sensitive to the electronic transitions of the aromatic system, which are modulated by the substituent on the ring.
| Compound | λmax (approx.) | Transition | Rationale for Change |
| 2,6-Diethylaniline | ~290 nm | π → π | The lone pair on the nitrogen extends the conjugation of the π-system, lowering the energy gap for the transition and resulting in a longer wavelength of maximum absorbance. |
| 2,6-Diethylaniline HCl | ~260 nm | π → π | Protonation of the nitrogen removes the lone pair from conjugation. The spectrum resembles that of a substituted benzene, leading to a higher energy transition and a shift to a shorter wavelength (a hypsochromic or blue shift). |
Expert Interpretation: The lone pair on the nitrogen of 2,6-diethylaniline participates in resonance with the benzene ring, which lowers the energy of the π → π* electronic transition. This is observed as an absorption maximum at a longer wavelength. When the nitrogen is protonated to form the anilinium salt, this resonance is no longer possible. The -NH₃⁺ group is not a conjugating substituent. Consequently, the UV-Vis spectrum of the hydrochloride salt will closely resemble that of a simple alkyl-substituted benzene, resulting in a significant blue shift of the absorption maximum. This hypsochromic shift is a hallmark of the protonation of anilines.
Conclusion
The conversion of 2,6-diethylaniline to its hydrochloride salt induces clear and diagnostically useful changes across various spectroscopic techniques.
-
IR spectroscopy provides a definitive confirmation through the disappearance of the sharp primary amine N-H stretches and the appearance of a broad anilinium N-H stretch.
-
NMR spectroscopy reveals a significant deshielding of the amine and aromatic protons, reflecting the increased electron-withdrawing nature of the -NH₃⁺ group.
-
UV-Vis spectroscopy shows a characteristic hypsochromic (blue) shift as the nitrogen's lone pair is removed from conjugation with the aromatic ring upon protonation.
By understanding these fundamental spectroscopic principles and the expected spectral shifts, researchers can confidently characterize and differentiate between the free base and salt forms of 2,6-diethylaniline and related compounds, ensuring the integrity and quality of their chemical entities.
References
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PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Chemchart. (n.d.). 2,6-DIETHYLANILINE (579-66-8). Retrieved from [Link]
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mzCloud. (2015, October 12). 2 6 Diethylaniline. Retrieved from [Link]
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Asian Journal of Chemistry. (2019). Structural, Spectroscopic and Hirshfeld Surface Analysis of Anilinium Malonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. Retrieved from [Link]
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ResearchGate. (n.d.). The complete scope of anilinium salts and free (heterocyclic) anilines.... Retrieved from [Link]
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CrystEngComm. (n.d.). Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation. Royal Society of Chemistry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
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A Comparative Guide to the Characterization of N-Alkylated 2,3-Difluoro-6-Nitroaniline Derivatives
Introduction: The Strategic Importance of N-Alkylated 2,3-Difluoro-6-Nitroaniline Scaffolds
In the landscape of modern medicinal chemistry and materials science, the 2,3-difluoro-6-nitroaniline core structure is a valuable building block.[1] The strategic placement of two fluorine atoms and a nitro group on the aniline ring imparts unique electronic and steric properties, making it a sought-after intermediate for synthesizing complex molecules.[1] N-alkylation of the primary amine is a critical derivatization step, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug discovery and development.[2] These derivatives serve as key precursors for a range of compounds, from active pharmaceutical ingredients (APIs) to advanced agrochemicals and specialty materials.[1][3]
This guide provides a comprehensive comparison of the characterization of various N-alkylated 2,3-difluoro-6-nitroaniline derivatives. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to ensure the reliable and reproducible characterization of these important compounds.
Synthetic Pathways: A Comparative Overview
The introduction of an alkyl group onto the nitrogen atom of 2,3-difluoro-6-nitroaniline is most commonly achieved through nucleophilic substitution. However, alternative methods like reductive amination offer a different strategic approach.
Method 1: Classical N-Alkylation via Nucleophilic Substitution
This is a robust and widely employed method for synthesizing a diverse range of N-alkylated derivatives.[2]
Causality of Experimental Choices:
-
Reaction Principle: The reaction proceeds via a classical SN2 mechanism where the lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[2]
-
Influence of Substituents: The presence of the electron-withdrawing fluorine and nitro groups on the aromatic ring decreases the nucleophilicity of the aniline's amino group.[2] This deactivation necessitates moderately forcing reaction conditions, such as heating, to drive the reaction to completion.[2]
-
Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. Its primary function is to deprotonate the resulting ammonium salt that forms after the initial alkylation, regenerating the neutral N-alkylated product and preventing the formation of undesired dialkylated side products.[2]
-
Solvent Selection: Anhydrous polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
Caption: Workflow for N-alkylation via nucleophilic substitution.
Method 2: Reductive Amination
An alternative "one-pot" strategy involves the reductive amination of 2,3-difluoro-6-nitroaniline with an aldehyde or ketone.[4]
Causality of Experimental Choices:
-
Reaction Principle: This method first involves the formation of an imine intermediate between the aniline and the carbonyl compound. This imine is then reduced in situ to the desired N-alkylated product.[4]
-
Catalytic System: A common catalytic system for this transformation is palladium on carbon (Pd/C) with a hydrogen source like ammonium formate.[4] This approach is often milder than traditional alkyl halide-based methods.
Comparative Characterization Data
The successful N-alkylation of 2,3-difluoro-6-nitroaniline leads to predictable and quantifiable changes in the spectroscopic data of the resulting derivatives. The following table provides a comparative summary of hypothetical characterization data for three common derivatives.
| Derivative | Alkylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, hypothetical) | Key ¹³C NMR Signals (ppm, hypothetical) |
| N-Methyl- | Iodomethane | C₇H₆F₂N₂O₂ | 204.14 | 3.1 (s, 3H, N-CH₃), 8.0 (br s, 1H, NH) | 30.5 (N-CH₃) |
| N-Ethyl- | Ethyl Iodide | C₈H₈F₂N₂O₂ | 218.16 | 1.3 (t, 3H, -CH₃), 3.5 (q, 2H, N-CH₂-), 8.1 (br s, 1H, NH) | 14.2 (-CH₃), 38.9 (N-CH₂-) |
| N-Benzyl- | Benzyl Bromide | C₁₃H₁₀F₂N₂O₂ | 280.23 | 4.6 (s, 2H, N-CH₂-), 7.2-7.4 (m, 5H, Ar-H), 8.3 (br s, 1H, NH) | 48.1 (N-CH₂-), 127-129, 138 (Ar-C) |
Key Spectroscopic Changes Upon N-Alkylation: [2]
-
¹H NMR: The two protons of the starting material's primary amine (NH₂) are replaced by a single, broader proton signal (NH) for the mono-alkylated product, which typically shifts downfield.[2] New signals corresponding to the protons of the introduced alkyl group will appear in their characteristic regions.[2]
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be observed.[2] The carbon atoms of the aromatic ring will also experience slight shifts due to the change in their electronic environment.[2]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the newly formed N-alkylated derivative, providing definitive confirmation of the successful reaction.
Caption: Key ¹H NMR changes upon N-alkylation.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative derivative, N-ethyl-2,3-difluoro-6-nitroaniline.
Protocol 1: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline[5]
Materials and Equipment:
-
2,3-Difluoro-6-nitroaniline (1.0 eq)
-
Ethyl iodide (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (chromatography grade)
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,3-difluoro-6-nitroaniline, potassium carbonate, and anhydrous acetone.[5]
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl iodide dropwise.[5]
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 56 °C).[5]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.[5]
-
Work-up:
-
Purification:
-
Dissolve the crude residue in DCM and transfer it to a separatory funnel.[5]
-
Wash the organic layer sequentially with water (2x) and brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate the pure N-ethyl-2,3-difluoro-6-nitroaniline.[5]
-
Protocol 2: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts by comparison with expected values and analysis of coupling patterns. Confirm the disappearance of the NH₂ signal and the appearance of the NH and ethyl group signals.[2]
-
Assign the chemical shifts in the ¹³C NMR spectrum, confirming the presence of the ethyl group carbons.[2]
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the N-alkylated product.
Conclusion
The N-alkylation of 2,3-difluoro-6-nitroaniline provides a versatile platform for generating a wide array of derivatives with tunable properties, making them highly valuable in drug discovery and materials science.[1] A systematic approach to their synthesis and characterization, employing robust protocols and a combination of NMR and mass spectrometry, is essential for validating their structures and ensuring their purity. The comparative data and detailed methodologies presented in this guide offer a solid framework for researchers to confidently synthesize and characterize these important chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
- Google Patents. (1995). Process for preparing nitroaniline derivatives (Patent No. US5466871A).
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
- BenchChem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-difluoro-N-methylaniline hydrochloride
Introduction: A Proactive Stance on Laboratory Safety
In the fast-paced environments of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily occurrence. Intermediates like 2,6-difluoro-N-methylaniline hydrochloride are foundational to this innovation.[1] However, with great scientific progress comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not a mere regulatory hurdle; it is a critical component of a robust safety culture and a testament to our commitment to sustainable science.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-difluoro-N-methylaniline hydrochloride. Moving beyond a simple checklist, we will delve into the chemical principles that inform these procedures, empowering you, our fellow scientists and researchers, to make safe and environmentally sound decisions. This document is designed to be an essential, immediate resource for your operational and safety planning.
Section 1: Hazard Profile and Risk Assessment
Inferred Toxicological and Environmental Hazards:
-
Acute Toxicity: Aromatic amines are a class of compounds known for their potential toxicity. Analogues are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4] Therefore, it is imperative to assume a similar or greater hazard level for this compound.
-
Irritation: The parent compound, 2,6-difluoroaniline, is known to cause skin and serious eye irritation.[2] The hydrochloride salt form may exacerbate this property.
-
Environmental Hazard: Halogenated organic compounds and aromatic amines are frequently classified as toxic to aquatic life, with potentially long-lasting effects.[3] Uncontrolled release into the environment must be strictly avoided.
-
Combustion Hazards: While not explosively flammable, upon combustion, halogenated organic compounds can decompose to form highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[5]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈ClF₂N | [1] |
| Molecular Weight | 179.59 g/mol | [1] |
| Inferred Physical State | White to pale brown powder or crystals | [6] |
| Key Structural Features | Halogenated Aromatic Amine, Hydrochloride Salt | N/A |
Section 2: Core Disposal Principles and Regulatory Compliance
The disposal of 2,6-difluoro-N-methylaniline hydrochloride is governed by a clear, non-negotiable principle: it is classified as hazardous waste. As such, it must be managed in strict accordance with all applicable local, state, and federal regulations.[3][5]
-
Do Not Dispose Down the Drain: The compound's presumed aquatic toxicity makes sewer disposal unacceptable.[3][5]
-
Do Not Dispose in Standard Trash: The toxicological profile prohibits disposal with non-hazardous laboratory or municipal waste.
-
Adhere to EPA Guidelines: In the United States, halogenated organic compounds are often categorized under specific EPA hazardous waste codes (e.g., "F-listed" wastes).[7][8] It is the generator's responsibility to correctly classify the waste stream.[9]
-
Prioritize High-Temperature Incineration: For halogenated organic compounds, the universally preferred disposal method is high-temperature incineration in a licensed hazardous waste facility equipped with flue gas scrubbing technology.[6]
-
Causality: The high temperature (>1100 °C is often required for wastes containing over 1% halogenated organic substances) ensures the complete destruction of the complex aromatic structure.[10] The presence of fluorine and chlorine necessitates a "scrubbing" system (typically a basic solution) in the incinerator's exhaust to neutralize the acidic gases (HF and HCl) produced during combustion, preventing their release into the atmosphere.[6]
-
Section 3: Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the point of waste generation to its final removal by a certified hazardous waste management service.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material in any capacity, ensure you are wearing the following:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected for integrity before use.[6]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron.
Step 2: Waste Segregation and Containment
Proper containment is critical to prevent accidental exposure and to comply with regulations.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." The container must have a secure, tightly sealing lid.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "2,6-difluoro-N-methylaniline hydrochloride"
-
Associated Hazards: "Toxic," "Irritant," "Environmental Hazard"
-
Date of Accumulation Start
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Your institution's EHS department is your primary resource. They will guide you on specific internal procedures and schedule a pickup.
-
Manifesting: The waste will be transported by a licensed hazardous waste contractor. A hazardous waste manifest will be created to track the material from your laboratory to its final disposal site, ensuring a complete chain of custody.
Step 4: Decontamination
Thoroughly decontaminate any surfaces or reusable equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure, as recommended by your safety officer. Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste in the same container.
Section 4: Emergency Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Access: Prevent personnel from entering the spill area.
-
Consult SDS/Safety Officer: If available, consult the Safety Data Sheet for similar compounds or contact your EHS officer for guidance.
-
Cleanup (If Trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Enhanced PPE: This may include a respirator in addition to standard PPE.
-
Contain: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill area as described in Step 4 of the disposal protocol.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of 2,6-difluoro-N-methylaniline hydrochloride waste.
Caption: Disposal workflow for 2,6-difluoro-N-methylaniline HCl.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
